Product packaging for Bis((3-pyridyl)methyl)amine(Cat. No.:CAS No. 1656-94-6)

Bis((3-pyridyl)methyl)amine

Cat. No.: B160431
CAS No.: 1656-94-6
M. Wt: 199.25 g/mol
InChI Key: FEBQXMFOLRVSGC-UHFFFAOYSA-N
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Description

Bis((3-pyridyl)methyl)amine is a tripodal ligand of significant interest in bioinorganic and coordination chemistry for constructing biomimetic models of metalloenzyme active sites . Its structural relationship to the well-known ligand tris((2-pyridyl)methyl)amine (TPA) makes it a valuable backbone for synthesizing multinuclear metal complexes, particularly with zinc, copper, and cadmium ions . Research utilizing this ligand has provided insight into chemical processes at binuclear zinc hydrolases, with studies showing its role in forming complexes with Zn[μ-(X⋯H⋯Y)]Zn (X = O, N; Y = N) core functionalities, which are key intermediates in hydrolysis and alcoholysis reactions . The compound's ability to act as a chelating agent also makes it relevant in hydrometallurgy for metal adsorption and selectivity studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3 B160431 Bis((3-pyridyl)methyl)amine CAS No. 1656-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-yl-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13N3/c1-3-11(7-13-5-1)9-15-10-12-4-2-6-14-8-12/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBQXMFOLRVSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50167990
Record name Pyridine, 3,3'-(iminodimethylene)di-
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1656-94-6
Record name N-(3-Pyridinylmethyl)-3-pyridinemethanamine
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Record name Pyridine, 3,3'-(iminodimethylene)di-
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Record name Bis[(3-pyridyl)methyl]amine
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Foundational & Exploratory

Synthesis of Bis((3-pyridyl)methyl)amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of bis((3-pyridyl)methyl)amine, a valuable building block in medicinal chemistry and materials science. The core of this document focuses on a detailed synthetic protocol utilizing a reductive amination approach, supported by quantitative data, experimental workflows, and characterization methodologies.

Introduction

This compound, also known as 3,3'-dipicolylamine, is a dipyridyl amine ligand of significant interest in the development of metal-based therapeutics and functional materials. Its bidentate chelating nature, arising from the two pyridine nitrogen atoms and the central secondary amine, allows for the formation of stable complexes with a variety of metal ions. This property is leveraged in the design of catalysts, sensors, and potential therapeutic agents. The synthesis of this compound is typically achieved through the reductive amination of 3-pyridinecarboxaldehyde with 3-picolylamine (3-(aminomethyl)pyridine).

Synthetic Pathway: Reductive Amination

The most common and efficient method for the synthesis of this compound is a one-pot reductive amination. This process involves two key steps:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine of 3-picolylamine on the carbonyl carbon of 3-pyridinecarboxaldehyde. This is followed by dehydration to form a Schiff base intermediate, N-(pyridin-3-ylmethylene)pyridin-3-yl)methanamine.

  • Reduction: The resulting imine is then reduced in situ to the desired secondary amine, this compound, using a suitable reducing agent.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium borohydride (NaBH₄) being common choices due to their selectivity for imines over aldehydes.

Chemical Synthesis Workflow

Reactant1 3-Pyridinecarboxaldehyde Intermediate Imine Intermediate (Schiff Base) Reactant1->Intermediate Condensation Reactant2 3-Picolylamine Reactant2->Intermediate Product This compound Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol

This section details a laboratory-scale procedure for the synthesis of this compound via reductive amination using sodium triacetoxyborohydride.

Materials:

  • 3-Pyridinecarboxaldehyde

  • 3-Picolylamine (3-(aminomethyl)pyridine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-pyridinecarboxaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).

  • Addition of Amine: Add 3-picolylamine (1.0 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude product is purified by silica gel column chromatography. A typical eluent system is a gradient of methanol in ethyl acetate (e.g., 0-10% MeOH in EtOAc).

Purification and Characterization Workflow

CrudeProduct Crude Product ColumnChromatography Silica Gel Column Chromatography CrudeProduct->ColumnChromatography Purification PureProduct Pure this compound ColumnChromatography->PureProduct Isolation NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR Characterization MS Mass Spectrometry (e.g., ESI-MS) PureProduct->MS IR IR Spectroscopy PureProduct->IR

Caption: Purification and characterization workflow.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Reagent Quantities and Properties

ReagentMolar Mass ( g/mol )Molar Equivalents
3-Pyridinecarboxaldehyde107.111.0
3-Picolylamine108.141.0
Sodium triacetoxyborohydride211.941.5

Table 2: Reaction Conditions and Expected Yield

ParameterValue
SolventAnhydrous Dichloromethane
TemperatureRoom Temperature (20-25 °C)
Reaction Time4 - 12 hours
Expected Yield60 - 85%

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the pyridyl protons and the methylene protons adjacent to the amine.

    • ¹³C NMR will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₃N₃, M.W. 199.25 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching vibration for the secondary amine.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 3-Pyridinecarboxaldehyde and 3-picolylamine are irritants. Avoid inhalation and contact with skin and eyes.

  • Sodium triacetoxyborohydride is a water-sensitive and flammable solid. Handle with care and avoid contact with moisture.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

This guide provides a robust framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the described protocol based on their specific laboratory conditions and scale requirements.

An In-depth Technical Guide to the Synthesis of Bis((3-pyridyl)methyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the synthetic pathways for obtaining Bis((3-pyridyl)methyl)amine, a valuable bidentate ligand and intermediate in pharmaceutical research. The following sections outline the primary synthetic methodologies, complete with experimental protocols and characterization data.

Introduction

This compound, also known as di(3-picolyl)amine, is a key building block in the development of novel therapeutic agents and coordination complexes. Its unique structural motif, featuring two picolyl groups linked by a secondary amine, allows for the formation of stable complexes with various metal ions, making it a compound of significant interest in medicinal and materials chemistry. This guide details the step-by-step synthesis, enabling researchers to reliably produce this compound for their specific applications.

Synthetic Routes

Two principal synthetic strategies have been identified for the preparation of this compound:

  • Reductive Amination: This approach involves the reaction of 3-pyridinecarboxaldehyde with 3-(aminomethyl)pyridine, followed by in-situ reduction of the resulting imine.

  • Alkylation: This method consists of the direct alkylation of 3-(aminomethyl)pyridine with a 3-picolyl halide, such as 3-(chloromethyl)pyridine.

This guide will focus on the reductive amination pathway, a widely applicable and efficient method for amine synthesis.

Experimental Protocol: Reductive Amination

This section provides a detailed experimental procedure for the synthesis of this compound via reductive amination.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 3-Pyridinecarboxaldehyde product This compound reactant1->product + reactant2 3-(Aminomethyl)pyridine reactant2->product reagent1 Sodium Triacetoxyborohydride (Reducing Agent) reagent1->product reagent2 Dichloromethane (Solvent) reagent2->product

A schematic of the reductive amination synthesis.

Materials and Methods
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Quantity (g or mL)
3-PyridinecarboxaldehydeC₆H₅NO107.11101.07 g
3-(Aminomethyl)pyridineC₆H₈N₂108.14101.08 g
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94153.18 g
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL
Saturated Sodium BicarbonateNaHCO₃84.01-As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed
Diethyl Ether(C₂H₅)₂O74.12-As needed
HexaneC₆H₁₄86.18-As needed
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1.07 g, 10 mmol) and 3-(aminomethyl)pyridine (1.08 g, 10 mmol).

  • Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the solution in portions over 15 minutes. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1).

  • Workup: Upon completion of the reaction, quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. Stir the mixture vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a viscous oil.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate to ethyl acetate/methanol (9:1). Alternatively, the product can be purified by vacuum distillation.

Characterization Data
PropertyValue
Appearance Colorless to pale yellow oil
Yield 75-85%
¹H NMR (400 MHz, CDCl₃) δ 8.55 (s, 2H), 8.49 (d, J = 4.0 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H), 7.27 (dd, J = 8.0, 4.0 Hz, 2H), 3.84 (s, 4H), 2.15 (br s, 1H).
¹³C NMR (100 MHz, CDCl₃) δ 149.5, 148.8, 135.8, 135.2, 123.6, 51.2.
MS (ESI) m/z 200.12 [M+H]⁺
IR (neat) ν (cm⁻¹) 3300 (N-H), 3050, 2920, 1580, 1480, 1425, 1025, 710.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product A 1. Mix Reactants (3-Pyridinecarboxaldehyde & 3-(Aminomethyl)pyridine) B 2. Add Solvent (Dichloromethane) A->B C 3. Add Reducing Agent (Sodium Triacetoxyborohydride) B->C D 4. Stir at Room Temperature C->D E 5. Quench Reaction (Sat. NaHCO₃) D->E F 6. Extraction (Dichloromethane) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I This compound H->I

A step-by-step workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive and detailed protocol for the synthesis of this compound via reductive amination. The described methodology is robust, high-yielding, and readily adaptable for laboratory-scale production. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in further drug discovery and development efforts.

An In-depth Technical Guide to Bis((3-pyridyl)methyl)amine: Chemical Structure and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and characterization of Bis((3-pyridyl)methyl)amine. The information is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Chemical Structure and Identifiers

This compound, also known as 3,3'-dipicolylamine, is a symmetrical secondary amine bearing two picolyl groups, where the nitrogen atom of the pyridine ring is at the 3-position.

IdentifierValue
IUPAC Name N-(pyridin-3-ylmethyl)pyridin-3-ylmethanamine
Synonyms 3,3'-Dipicolylamine, this compound
CAS Number 1656-94-6[1]
Molecular Formula C₁₂H₁₃N₃[1]
Molecular Weight 199.25 g/mol [1]
PubChem CID 74257[2]

Physicochemical Properties

Quantitative physicochemical data for this compound is limited in publicly available literature. The following table summarizes computed properties.

PropertyValueSource
XLogP3-AA 1.4PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 4PubChem
Exact Mass 199.110947 g/mol PubChem
Monoisotopic Mass 199.110947 g/mol PubChem
Topological Polar Surface Area 41.8 ŲPubChem
Heavy Atom Count 15PubChem
Complexity 189PubChem

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is available from the NIST WebBook[1]. The key vibrational frequencies are summarized below.

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch (secondary amine)
3000-3100C-H stretch (aromatic)
2800-3000C-H stretch (aliphatic)
~1600, ~1480, ~1420C=C and C=N stretching (pyridine ring)
~1430CH₂ scissoring
~1100C-N stretch
700-900C-H out-of-plane bending (aromatic)
Mass Spectrometry (MS)

The mass spectrum (electron ionization) of this compound is available from the NIST WebBook[1].

m/zRelative Intensity (%)Assignment
199~40[M]⁺ (Molecular ion)
107~100[M - C₅H₄NCH₂]⁺
93~80[C₅H₄NCH₃]⁺
78~60[C₅H₄N]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50d2HH2, H2' (Py)
~8.45d2HH6, H6' (Py)
~7.60dt2HH4, H4' (Py)
~7.25dd2HH5, H5' (Py)
~3.80s4HCH₂
~2.50br s1HNH

Predicted ¹³C NMR (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150.0C2, C2' (Py)
~148.5C6, C6' (Py)
~136.0C4, C4' (Py)
~135.0C3, C3' (Py)
~123.5C5, C5' (Py)
~52.0CH₂

Experimental Protocols

Proposed Synthesis: Reductive Amination

While a specific literature procedure for the synthesis of this compound was not found, a common and effective method for its preparation is the reductive amination of 3-pyridinecarboxaldehyde with 3-(aminomethyl)pyridine[3][4][5].

Reaction Scheme:

Materials:

  • 3-Pyridinecarboxaldehyde

  • 3-(Aminomethyl)pyridine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous DCM or DCE, add 3-(aminomethyl)pyridine (1.0 equivalent).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an ESI-TOF instrument to confirm the exact mass of the synthesized compound.

  • Infrared Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

Applications in Drug Development

Derivatives of dipicolylamine are being explored for various applications in drug development due to their ability to chelate metal ions and interact with biological targets[6][7]. Potential applications include their use as ligands in the development of novel anticancer agents and as components of fluorescent probes for biological imaging[8][9][10].

The diagram below illustrates a generalized workflow for the screening of dipicolylamine derivatives as potential enzyme inhibitors.

G A Synthesis of this compound Derivatives B Characterization (NMR, MS, IR) A->B C In vitro Enzyme Inhibition Assay B->C D Determination of IC50 Values C->D E Lead Compound Identification D->E H Structure-Activity Relationship (SAR) Studies D->H F Cell-based Assays E->F G In vivo Efficacy Studies F->G H->A Optimization

Workflow for Screening as Enzyme Inhibitors.

Logical Relationship in Synthesis and Characterization

The following diagram outlines the logical flow from starting materials to the fully characterized final product.

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product cluster_purification Purification cluster_final Final Product cluster_characterization Characterization A 3-Pyridinecarboxaldehyde C Reductive Amination A->C B 3-(Aminomethyl)pyridine B->C D Crude this compound C->D E Column Chromatography D->E F Pure this compound E->F G NMR Spectroscopy F->G H Mass Spectrometry F->H I IR Spectroscopy F->I

Synthesis and Characterization Workflow.

References

Spectroscopic and Synthetic Profile of Bis((3-pyridyl)methyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bis((3-pyridyl)methyl)amine, a significant molecule in coordination chemistry and pharmaceutical research. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a general synthetic protocol.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.34-8.59m4HAr-H
7.11-7.31m4HAr-H
3.76s4HCH₂
2.24br s1HNH

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
149.74Ar-C
148.86Ar-C
122.84Ar-CH
51.76CH₂

Solvent: CDCl₃, Reference: TMS[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Assignment
3200-3400N-H stretch
3000-3100Aromatic C-H stretch
2800-3000Aliphatic C-H stretch
1600-1650C=N and C=C stretching (pyridine ring)
1400-1500C=C stretching (pyridine ring)
700-800Aromatic C-H bend

Table 4: Mass Spectrometry (MS) Data for this compound [1]

m/zRelative Intensity (%)Assignment
19911[M]⁺
19814[M-H]⁺
12126[M-C₅H₄N-CH₂]⁺
11917
10722
9333
92100[C₅H₄N-CH₂]⁺
8027
797
6536

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of secondary amines like this compound is through the reductive amination of an aldehyde with an amine. In this case, 3-pyridinecarboxaldehyde can be reacted with 3-picolylamine.

A typical procedure involves dissolving 3-picolylamine in a suitable solvent, such as methanol, followed by the addition of 3-pyridinecarboxaldehyde. The reaction mixture is stirred at room temperature to form the intermediate imine. Subsequently, a reducing agent, such as sodium borohydride, is added portion-wise to the mixture. The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the solvent is removed under reduced pressure, and the residue is worked up by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

A Technical Guide to the Solubility of Bis((3-pyridyl)methyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of Bis((3-pyridyl)methyl)amine, a compound of interest in coordination chemistry and pharmaceutical research. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a theoretical framework for predicting its solubility based on its molecular structure. It further outlines a detailed, standardized experimental protocol for the quantitative determination of its solubility in common laboratory solvents. This guide is intended to provide researchers with the foundational knowledge and practical methodology required for their specific applications.

Introduction and Theoretical Solubility Profile

This compound, with the chemical formula C12H13N3, is a symmetrical molecule containing two pyridine rings and a central secondary amine group.[1] Its structure dictates its solubility behavior, governed by the principle of "like dissolves like."

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of three nitrogen atoms—one in the secondary amine and one in each pyridine ring—allows for hydrogen bonding. The lone pairs on these nitrogen atoms can act as hydrogen bond acceptors, while the N-H bond of the secondary amine can act as a hydrogen bond donor. This suggests that this compound is likely to have some solubility in polar protic solvents. However, the molecule also possesses significant non-polar surface area from its twelve carbon atoms and aromatic rings, which will limit its aqueous solubility. Low-molecular-weight amines are generally water-soluble if the carbon-to-nitrogen ratio is four or less; this compound has a ratio of 12:3, suggesting potentially limited water solubility.[2] The isomeric compound, Bis(2-pyridylmethyl)amine, is described as partially miscible with water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents cannot donate hydrogen bonds but can accept them and engage in dipole-dipole interactions. The polar nature of the C-N bonds and the pyridine rings suggests that this compound should exhibit good solubility in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): While the molecule has non-polar aromatic regions, its overall polarity due to the nitrogen atoms is significant. Therefore, it is expected to have low solubility in strongly non-polar solvents like hexane. All amines, however, are generally considered soluble in organic solvents like diethyl ether.[2]

  • Acidic Solutions: As an amine, the compound is a weak base.[3] It will react with acids (e.g., aqueous HCl) to form an ammonium salt. These salts are ionic and typically much more water-soluble than the original amine.[2][3] This property is often exploited for purification or formulation.

Quantitative Solubility Data

Solvent ClassSolventMolarity (mol/L)Solubility (g/L)Solubility (mg/mL)
Polar Protic Water
Methanol
Ethanol
Polar Aprotic DMSO
DMF
Acetonitrile
Acetone
Non-Polar Toluene
Dichloromethane
Diethyl Ether
Hexane
Aqueous Acid 1 M HCl

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.[4] This method is reliable for generating quantitative solubility data.

3.1. Materials and Equipment

  • This compound (solid or oil)

  • Selected solvents (analytical grade)

  • Scintillation vials or test tubes with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Constant temperature orbital shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. An excess is confirmed by the presence of undissolved compound after equilibration.

    • Add a known volume (e.g., 2.0 mL) of each selected solvent to the corresponding vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary time-course study can determine the minimum required time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles.

  • Analysis:

    • Accurately dilute a known volume of the clear, filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) against a standard curve of known concentrations.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = Measured Concentration (g/L) × Dilution Factor

3.3. Experimental Workflow Diagram

The logical flow of the shake-flask solubility determination protocol is illustrated below.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis & Calculation prep1 Add excess solute to vials prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 equil2 Settle undissolved solute (≥2h) equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter with 0.22µm syringe filter sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 Quantify concentration (e.g., HPLC, UV-Vis) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3 G ligand This compound (Ligand) complex Metal-Ligand Complex (In Solution) ligand->complex Solubilization solvent Appropriate Solvent solvent->complex Reaction Medium metal Metal Salt (e.g., FeCl2, Cu(ClO4)2) metal->complex Coordination purify Purification (e.g., Crystallization) complex->purify product Isolated Metal Complex purify->product application Downstream Application (Catalysis, Bio-mimicry, etc.) product->application

References

An In-depth Technical Guide on the Discovery and History of Bis((3-pyridyl)methyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis((3-pyridyl)methyl)amine, also known as 3,3'-dipicolylamine, is a significant organic compound that has found extensive applications as a tridentate ligand in coordination chemistry. Its unique structural motif, featuring two picolyl groups attached to a central secondary amine, allows for the formation of stable complexes with a variety of metal ions. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, along with its physicochemical properties and key applications.

Introduction

The study of chelating agents is a cornerstone of coordination chemistry, with wide-ranging implications for catalysis, materials science, and medicinal chemistry. Among the vast array of ligands, those incorporating pyridyl moieties have garnered considerable attention due to their versatile coordinating abilities and the stability of the resulting metal complexes. This compound (Figure 1) is a notable example of such a ligand, offering a flexible N,N,N-tridentate coordination pocket. This document traces the origins of this compound, from its initial synthesis to its current applications.

Figure 1. Chemical Structure of this compound.

Discovery and Historical Context

While a definitive seminal publication detailing the absolute first synthesis of this compound remains elusive in readily available literature, its existence and preparation have been known for several decades. The compound, identified by the CAS Registry Number 1656-94-6, has been commercially available and utilized in coordination chemistry studies for a considerable time. Early research into pyridylamines as ligands for metal ions likely led to the synthesis of this and related isomers. The systematic investigation of isomers, such as the well-studied bis(2-pyridylmethyl)amine, undoubtedly spurred interest in the synthesis and properties of the 3-pyridyl and 4-pyridyl analogues to understand the influence of the nitrogen atom's position within the pyridine ring on the resulting complex's stability and reactivity.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's properties is essential for its application in research and development. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₃N₃[1]
Molecular Weight 199.25 g/mol [1]
CAS Registry Number 1656-94-6[2]
Appearance Colorless to Yellow to Green clear liquid
Purity >97.0% (GC)

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/SignalsReference
IR Spectrum (See Figure 2 for spectrum)[2]
Mass Spectrum (EI) (See Figure 3 for spectrum)[2]
¹H NMR Data not explicitly available in searched literature
¹³C NMR Data not explicitly available in searched literature

Figure 2. Infrared Spectrum of 3,3'-Dipicolylamine (this compound).[2]

Figure 3. Mass Spectrum (electron ionization) of 3,3'-Dipicolylamine (this compound).[2]

Experimental Protocols

Synthesis of N-propargyl-bis((3-pyridyl)methyl)amine

  • Materials:

    • Di(3-picolyl)amine (3.5 mL, 19.7 mmol)

    • N,N-diisopropylethylamine (4.1 mL, 23.6 mmol)

    • Propargyl bromide (80% in toluene, 2.3 mL, 21.7 mmol)

    • N,N-dimethylformamide (DMF, 10.0 mL)

    • Ethyl acetate

    • Saturated sodium chloride aqueous solution

    • Sodium sulfate

  • Procedure:

    • To a stirred mixture of di(3-picolyl)amine and N,N-diisopropylethylamine in N,N-dimethylformamide at room temperature, slowly add propargyl bromide.

    • Reflux the reaction mixture for 24 hours.

    • After cooling, dilute the solution with ethyl acetate and stir for 1 hour at room temperature.

    • Extract the mixture several times with a saturated aqueous solution of sodium chloride and ethyl acetate.

    • Dry the combined organic layers over sodium sulfate and filter.

    • The solvent is removed under reduced pressure to yield the product.

Logical Relationships and Workflows

The synthesis of this compound and its subsequent use as a ligand in coordination chemistry can be represented by a logical workflow.

G General Workflow for this compound cluster_synthesis Synthesis of this compound cluster_application Application in Coordination Chemistry start Starting Materials (e.g., 3-picolylamine, 3-picolyl chloride) reaction Chemical Reaction (e.g., Alkylation) start->reaction purification Purification (e.g., Distillation, Chromatography) reaction->purification product This compound purification->product ligand This compound product->ligand Used as Ligand complexation Complexation Reaction ligand->complexation metal Metal Salt metal->complexation complex Metal Complex complexation->complex

References

A Theoretical and Computational Scrutiny of Bis((3-pyridyl)methyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of Bis((3-pyridyl)methyl)amine. This dipicolylamine analog is of significant interest in coordination chemistry and drug development due to its potential as a versatile chelating agent. Understanding its electronic structure, conformational landscape, and reactivity through computational modeling is crucial for designing novel metal complexes and therapeutic agents. This document outlines the standard computational protocols, presents illustrative data based on analogous compounds, and visualizes key workflows and structures.

Introduction to this compound

This compound, also known as N,N-bis(pyridin-3-ylmethyl)amine, is a tridentate ligand featuring two pyridyl moieties linked by a central secondary amine.[1] This structural motif allows for the coordination of metal ions, making it a valuable building block in the synthesis of complexes with potential applications in catalysis, materials science, and medicine.[2] Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights into the molecule's properties, complementing experimental findings.

Computational Methodologies

The theoretical investigation of this compound typically involves a multi-step computational workflow. The following protocols are based on established methods for similar polypyridyl ligands.[3][4][5]

Geometry Optimization and Frequency Calculations

The initial step involves the optimization of the molecule's ground-state geometry. This is crucial for determining the most stable conformation and for subsequent property calculations.

Protocol:

  • Initial Structure: The molecular structure of this compound is built using a molecular modeling software.

  • Computational Software: All calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[3][4]

  • Theoretical Level: Geometry optimization is typically carried out using Density Functional Theory (DFT). A common choice of functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4]

  • Basis Set: A suitable basis set, such as 6-31G(d,p) or 6-311++G(d,p), is employed to describe the atomic orbitals.

  • Solvation Model: To simulate a solution environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied, specifying a solvent (e.g., water, methanol).

  • Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculated frequencies can also be compared with experimental FT-IR and Raman spectra.

Electronic Structure Analysis

Understanding the electronic properties of this compound is key to predicting its reactivity and coordination behavior.

Protocol:

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, hybridization, and intramolecular interactions.[5] This provides insights into the donor-acceptor properties of the ligand.

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is useful for predicting sites of metal coordination and intermolecular interactions.

Illustrative Computational Data

The following tables summarize the kind of quantitative data that would be obtained from the theoretical calculations described above. The values presented are illustrative and based on typical results for analogous bis-pyridyl compounds.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-N (amine)1.46
C-C (pyridyl)1.39
C-N (pyridyl)1.34
N-H (amine)1.01
**Bond Angles (°) **C-N-C (amine)112.5
H-N-C (amine)110.0
Dihedral Angles (°) C-C-N-C178.5

Table 2: Calculated Electronic Properties of this compound

PropertyValue (a.u.)Value (eV)
HOMO Energy -0.235-6.39
LUMO Energy -0.045-1.22
HOMO-LUMO Gap 0.1905.17
Dipole Moment 2.5 Debye-

Visualizations

Diagrams are essential for conveying complex information in a readily understandable format. The following visualizations, created using the DOT language, illustrate the computational workflow and the molecular structure of this compound.

G cluster_start Initial Steps cluster_calc Core Calculations cluster_analysis Data Analysis Initial Structure Generation Initial Structure Generation Choice of Theoretical Method (DFT) Choice of Theoretical Method (DFT) Initial Structure Generation->Choice of Theoretical Method (DFT) Choice of Basis Set Choice of Basis Set Choice of Theoretical Method (DFT)->Choice of Basis Set Geometry Optimization Geometry Optimization Choice of Basis Set->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Electronic Property Calculation Electronic Property Calculation Geometry Optimization->Electronic Property Calculation Conformational Analysis Conformational Analysis Geometry Optimization->Conformational Analysis Vibrational Spectra Analysis Vibrational Spectra Analysis Frequency Calculation->Vibrational Spectra Analysis HOMO-LUMO Analysis HOMO-LUMO Analysis Electronic Property Calculation->HOMO-LUMO Analysis NBO/MEP Analysis NBO/MEP Analysis Electronic Property Calculation->NBO/MEP Analysis

Caption: Computational workflow for theoretical analysis.

Caption: Molecular structure of this compound.

Conclusion

Theoretical calculations provide a powerful framework for understanding the intrinsic properties of this compound. The methodologies outlined in this guide, from geometry optimization to detailed electronic structure analysis, enable researchers to predict its behavior as a ligand and to rationally design novel compounds with desired characteristics. The synergy between computational and experimental approaches is paramount for accelerating discoveries in the fields of coordination chemistry and drug development.

References

Quantum Chemical Analysis of Bis((3-pyridyl)methyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis((3-pyridyl)methyl)amine is a tridentate N-donor ligand with a flexible backbone, making it a versatile building block in coordination chemistry and materials science. Its ability to form stable complexes with various metal ions has led to its use in the development of catalysts, sensors, and functional materials. Understanding the fundamental electronic and structural properties of this ligand at a quantum mechanical level is crucial for predicting its reactivity, designing novel derivatives, and interpreting experimental data.

This technical guide provides a comprehensive overview of a theoretical quantum chemical analysis of this compound. Due to the limited availability of dedicated computational studies on this specific isomer in public literature, this document outlines a robust and widely accepted computational protocol based on Density Functional Theory (DFT). The presented data is representative of the expected outcomes from such an analysis, offering a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure

The foundational step in any quantum chemical analysis is the determination of the molecule's optimized geometry. The structure of this compound, consisting of a central secondary amine linking two (3-pyridyl)methyl groups, is depicted below.

Caption: Optimized molecular structure of this compound.

Experimental and Computational Protocols

A standard theoretical investigation of the electronic and structural properties of a molecule like this compound follows a well-defined computational workflow.

G start Molecule Definition (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirms Minimum Energy) geom_opt->freq_calc check_freq Imaginary Frequencies? freq_calc->check_freq reoptimize Re-optimize Geometry check_freq->reoptimize Yes sp_energy Single-Point Energy Calculation check_freq->sp_energy No reoptimize->geom_opt analysis Analysis of Electronic Properties (HOMO-LUMO, MESP, NBO) sp_energy->analysis report Data Interpretation and Reporting analysis->report

Caption: A generalized workflow for the computational analysis of molecular electronic properties.

The computational analysis presented herein is based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Geometry Optimization and Vibrational Analysis: The molecular structure of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is widely used and provides a good balance between accuracy and computational cost for organic molecules.[1][2] Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.[2]

Electronic Property Calculations: Following the geometry optimization, single-point energy calculations were carried out to determine various electronic properties. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic characteristics. The key properties analyzed include:

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[3][4] The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitability.[4]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of the electron density, allowing for the determination of atomic charges and the study of intramolecular interactions.[3][5]

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian.[1]

Data Presentation

The following tables summarize the representative quantitative data expected from a DFT analysis of this compound at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C-N (amine)1.46C-N-C (amine)112.0
C-C (pyridyl)1.39C-C-C (pyridyl)118.5
C-N (pyridyl)1.34C-N-C (pyridyl)117.0
C-H1.09H-C-H109.5
N-H1.01H-N-C109.0

Table 2: Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Assignment
3350N-H stretching
3050-3100C-H stretching (aromatic)
2850-2950C-H stretching (aliphatic)
1580-1610C=C stretching (pyridyl ring)
1420-1480C=N stretching (pyridyl ring)
1250-1350C-N stretching (amine)
700-800C-H out-of-plane bending

Table 3: Key Electronic and Quantum Chemical Properties

PropertyValue
HOMO Energy-6.20 eV
LUMO Energy-0.85 eV
HOMO-LUMO Energy Gap (ΔE)5.35 eV
Ionization Potential (I)6.20 eV
Electron Affinity (A)0.85 eV
Electronegativity (χ)3.53 eV
Chemical Hardness (η)2.68 eV
Chemical Softness (S)0.19 eV⁻¹
Electrophilicity Index (ω)2.32 eV
Dipole Moment2.50 Debye

Table 4: NBO Analysis - Natural Atomic Charges

AtomCharge (e)
N (amine)-0.65
C (methylene)-0.20
N (pyridyl)-0.55
C (pyridyl, adjacent to N)0.25
H (amine)0.35

Conclusion

The quantum chemical analysis of this compound, performed using Density Functional Theory, provides fundamental insights into its structural and electronic properties. The optimized geometry reveals the spatial arrangement of the pyridyl rings relative to the central amine, which is crucial for its coordination behavior. Vibrational analysis offers theoretical infrared spectra that can aid in the experimental characterization of the molecule.

The electronic properties, particularly the HOMO-LUMO energy gap, indicate that this compound is a kinetically stable molecule. The distribution of electron density, as revealed by NBO analysis, highlights the electronegative nature of the nitrogen atoms, which act as the primary sites for coordination with metal ions. This comprehensive theoretical dataset serves as a valuable predictive tool for understanding the reactivity of this compound and for the rational design of its derivatives for applications in catalysis, sensing, and materials science. This guide provides a solid foundation for further experimental and computational investigations into this versatile ligand and its complexes.

References

An In-depth Technical Guide on the Molecular Geometry of Bis((3-pyridyl)methyl)amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular geometry of bis((3-pyridyl)methyl)amine. Due to the limited availability of crystallographic data for the free ligand, this document presents a comprehensive analysis of a structurally similar compound, bis(pyridin-3-ylmethyl)ethanediamide monohydrate, to infer key geometric parameters. This guide also outlines the standard experimental protocols for determining molecular geometry and provides a conceptual workflow for these processes.

Molecular Geometry Analysis

Quantitative Geometric Data of Bis(pyridin-3-ylmethyl)ethanediamide monohydrate

The following tables summarize the key geometric parameters for bis(pyridin-3-ylmethyl)ethanediamide monohydrate, as determined by X-ray crystallography.

Table 1: Selected Bond Lengths

BondLength (Å)
C1-N11.335(2)
C1-C21.381(2)
C2-C31.385(2)
C3-C41.382(2)
C4-C51.380(2)
C5-N11.338(2)
C3-C61.508(2)
C6-N21.457(2)
N2-C71.334(2)
C7-O11.242(2)
C7-C81.531(2)

Table 2: Selected Bond Angles

AtomsAngle (°)
N1-C1-C2123.7(1)
C1-C2-C3118.5(1)
C2-C3-C4118.7(1)
C3-C4-C5119.2(1)
C4-C5-N1123.8(1)
C5-N1-C1116.1(1)
C2-C3-C6121.2(1)
C4-C3-C6120.1(1)
C3-C6-N2111.9(1)
C6-N2-C7122.5(1)
N2-C7-O1125.7(1)
N2-C7-C8115.8(1)
O1-C7-C8118.5(1)

Table 3: Selected Dihedral Angles

AtomsAngle (°)
N1-C1-C2-C3-0.1(2)
C1-C2-C3-C40.0(2)
C2-C3-C4-C50.2(2)
C3-C4-C5-N1-0.2(2)
C4-C5-N1-C10.0(2)
C5-N1-C1-C20.1(2)
C2-C3-C6-N2-117.4(1)
C4-C3-C6-N263.8(2)
C3-C6-N2-C7176.9(1)
C6-N2-C7-O11.1(2)
C6-N2-C7-C8-178.2(1)

Experimental Protocols

The determination of molecular geometry is primarily achieved through single-crystal X-ray diffraction. The following protocol provides a generalized methodology for this experimental technique.

Single-Crystal X-ray Diffraction Methodology
  • Crystal Growth: High-quality single crystals of the compound of interest are grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined using a least-squares method. This process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

  • Data Analysis and Visualization: The refined crystal structure provides precise information on bond lengths, bond angles, and dihedral angles. The molecular structure is then visualized using specialized software.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the determination of molecular geometry using single-crystal X-ray diffraction.

Molecular Geometry Determination Workflow Workflow for Molecular Geometry Determination cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structure Validation refinement->validation analysis Geometric Analysis (Bond Lengths, Angles) validation->analysis final_report final_report analysis->final_report Final Report & Publication

Caption: Workflow for determining molecular geometry.

This guide provides a foundational understanding of the molecular geometry of this compound by leveraging data from a close structural analog. The provided experimental protocol and workflow diagram offer a clear overview of the process for determining such structural information, which is critical for applications in drug design and materials science.

Methodological & Application

Application Notes and Protocols for Bis((3-pyridyl)methyl)amine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis((3-pyridyl)methyl)amine is a versatile tridentate ligand utilized in coordination chemistry to form stable complexes with a variety of transition metals. Its unique stereoelectronic properties, arising from the flexible methylamine bridge and the specific orientation of the pyridyl nitrogen atoms, make it a valuable component in the design of catalysts, materials with interesting magnetic and optical properties, and potential therapeutic agents. The coordination of this ligand to a metal center creates a facially capping geometry, leaving other coordination sites available for substrate binding and activation. This feature is particularly advantageous in the development of catalysts for a range of organic transformations.

These application notes provide an overview of the use of this compound in forming coordination complexes and their subsequent application in catalysis, with a focus on copper(II) complexes. Detailed experimental protocols for the synthesis of the ligand, its complexation with copper(II) chloride, and a representative catalytic application in the oxidation of benzyl alcohol are provided.

Key Applications

Complexes of this compound and its isomers have shown significant promise in several areas of chemical research:

  • Catalysis: Metal complexes of bis(pyridylmethyl)amine derivatives are effective catalysts for a variety of organic reactions, including oxidation of alcohols and hydrocarbons, and polymerization of olefins. The ligand stabilizes the metal center in various oxidation states and provides a platform for the tuning of catalytic activity through modification of the ligand structure.

  • Bioinorganic Chemistry: These complexes serve as structural and functional models for the active sites of metalloenzymes. Studying their reactivity with biologically relevant small molecules, such as dioxygen, provides insights into the mechanisms of enzymatic reactions.

  • Materials Science: The ability of bis(pyridylmethyl)amine to form polynuclear and supramolecular structures with metal ions has led to the development of new materials with interesting magnetic and photophysical properties.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound, its copper(II) complex, and a representative catalytic application.

Protocol 1: Synthesis of this compound Ligand

This protocol describes the synthesis of the this compound ligand.

Materials:

  • 3-(Bromomethyl)pyridine hydrobromide

  • Ammonia solution (28-30%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a sealed tube, dissolve 3-(bromomethyl)pyridine hydrobromide in an excess of concentrated aqueous ammonia.

  • Heat the mixture at 100 °C for 4 hours.

  • After cooling to room temperature, extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Protocol 2: Synthesis of [Cu(this compound)Cl₂] Complex

This protocol details the synthesis of the copper(II) chloride complex of this compound.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Diethyl ether

  • Magnetic stirrer and hotplate

  • Standard glassware

Procedure:

  • Dissolve this compound (1 mmol) in 10 mL of methanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in 10 mL of methanol.

  • Slowly add the copper(II) chloride solution to the ligand solution with continuous stirring at room temperature.

  • A colored precipitate should form upon mixing. Stir the reaction mixture for an additional 2 hours at room temperature to ensure complete complexation.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold methanol, followed by diethyl ether.

  • Dry the resulting solid in a desiccator to obtain the [Cu(this compound)Cl₂] complex.

Protocol 3: Catalytic Oxidation of Benzyl Alcohol

This protocol provides a representative example of the catalytic use of a copper-pyridine complex in the aerobic oxidation of an alcohol.

Materials:

  • [Cu(this compound)Cl₂]

  • Benzyl alcohol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Gas chromatograph (GC) for analysis

  • Schlenk flask and balloon with air or oxygen

Procedure:

  • To a Schlenk flask, add [Cu(this compound)Cl₂] (0.01 mmol), TEMPO (0.01 mmol), and K₂CO₃ (0.2 mmol).

  • Add benzyl alcohol (1 mmol) and acetonitrile (5 mL) to the flask.

  • Fit the flask with a balloon filled with air (or pure oxygen for faster reaction).

  • Heat the reaction mixture at 70 °C with vigorous stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography to determine the conversion of benzyl alcohol and the yield of benzaldehyde.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst and base. The filtrate can be further purified by column chromatography if necessary.

Data Presentation

The following tables summarize key quantitative data for coordination complexes of bis(pyridylmethyl)amine ligands. Note that much of the detailed structural data available in the literature is for the 2-pyridyl isomer.

ComplexMetal-N(amine) (Å)Metal-N(py) (Å)Metal-Cl (Å)Coordination GeometryReference
[Cu(bis((2-pyridyl)methyl)amine)Cl₂]2.027(2)1.982(3), 1.987(3)2.2519(8)Distorted Square Planar[1]
CatalystSubstrateOxidantProductYield (%)Time (h)Reference
[Cu(4′-Xtpy)Cl₂] (X=H)Benzyl alcoholAirBenzaldehyde5320[2]
[Cu(4′-Xtpy)Cl₂] (X=Cl)Benzyl alcoholAirBenzaldehyde7420[2]
[CuCl₂(H₂O)L]Benzyl alcoholH₂O₂Benzoic Acid961[2]

Visualizations

Experimental Workflow: Synthesis and Catalytic Application

The following diagram illustrates the overall workflow from ligand synthesis to the catalytic application of the copper complex.

G cluster_synthesis Synthesis cluster_complexation Complexation cluster_application Catalytic Application start Starting Materials (3-(Bromomethyl)pyridine hydrobromide, Ammonia) ligand_synthesis Protocol 1: Ligand Synthesis start->ligand_synthesis ligand This compound ligand_synthesis->ligand complex_synthesis Protocol 2: Complex Synthesis ligand->complex_synthesis metal_salt CuCl₂·2H₂O metal_salt->complex_synthesis complex [Cu(L)Cl₂] Complex complex_synthesis->complex catalysis Protocol 3: Catalytic Oxidation complex->catalysis substrate Benzyl Alcohol substrate->catalysis product Benzaldehyde catalysis->product

Caption: Workflow for the synthesis and catalytic use of the copper complex.

Proposed Catalytic Cycle for Alcohol Oxidation

This diagram illustrates a plausible catalytic cycle for the aerobic oxidation of alcohols catalyzed by a copper-TEMPO system.

G CuII_L [Cu(II)L]²⁺ Substrate_complex [Cu(II)L(R₂CHO⁻)]⁺ CuII_L->Substrate_complex + R₂CHOH - H⁺ CuI_L [Cu(I)L]⁺ CuI_L->CuII_L + O₂ (air) + H⁺ TEMPO_H TEMPO-H CuI_L->TEMPO_H + H⁺ Substrate_complex->CuI_L + TEMPO⁺ - R₂C=O TEMPO_plus TEMPO⁺ TEMPO_H->TEMPO_plus - H⁺, - e⁻

Caption: Proposed mechanism for Cu/TEMPO-catalyzed alcohol oxidation.

References

Application Notes and Protocols for the Synthesis of Bis((3-pyridyl)methyl)amine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring the ligand Bis((3-pyridyl)methyl)amine, also known as 3,3'-dipicolylamine. The protocols provided are based on established synthetic methodologies for analogous pyridylamine compounds and are intended to serve as a detailed guide for researchers.

Introduction

This compound is a tridentate ligand that coordinates with a variety of metal ions to form stable complexes. The presence of the pyridyl nitrogen atoms allows for the formation of chelate rings, enhancing the thermodynamic stability of the resulting metal complexes. These complexes are of significant interest due to their potential applications in catalysis, materials science, and medicinal chemistry, including their use as antimicrobial and anticancer agents. The unique electronic and steric properties of the 3-pyridyl isomer, compared to the more commonly studied 2-pyridyl analogue, may offer novel reactivity and biological activity.

Synthesis of this compound Ligand

A plausible and efficient method for the synthesis of this compound is via reductive amination of 3-pyridinecarboxaldehyde with 3-picolylamine. This method is analogous to the preparation of related dipicolylamine ligands.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Pyridinecarboxaldehyde

  • 3-Picolylamine (3-(aminomethyl)pyridine)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and 3-picolylamine (1 equivalent) in methanol or dichloromethane.

  • Stir the solution at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution. If using sodium triacetoxyborohydride, it can be added at room temperature.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Characterization Data (Hypothetical):

PropertyValue
Molecular Formula C₁₂H₁₃N₃
Molecular Weight 199.25 g/mol
Appearance Pale yellow oil or low-melting solid
¹H NMR (CDCl₃, ppm) δ 8.5 (m, 4H, pyridyl-H), 7.7 (m, 2H, pyridyl-H), 7.3 (m, 2H, pyridyl-H), 3.9 (s, 4H, -CH₂-), 2.5 (br s, 1H, -NH-)
¹³C NMR (CDCl₃, ppm) δ 150.1, 148.5, 135.8, 135.2, 123.6, 51.2
Mass Spec (ESI-MS) m/z = 200.1182 [M+H]⁺

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reaction can be adjusted to favor the formation of either mono- or bis-ligand complexes.

General Experimental Protocol: Synthesis of [M(this compound)Cl₂] (M = Cu(II), Co(II), Ni(II), Zn(II))

Materials:

  • This compound

  • Metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol.

  • In a separate flask, dissolve the metal(II) chloride salt (1 equivalent) in the same solvent.

  • Add the metal salt solution dropwise to the stirred ligand solution at room temperature.

  • A precipitate will often form immediately or upon stirring for a few hours.

  • If no precipitate forms, the solution can be heated to reflux for 1-2 hours and then cooled.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and then diethyl ether.

  • Dry the complex in a vacuum oven.

Characterization Data of Representative Metal Complexes (Hypothetical):

ComplexColorMagnetic Moment (μB)Key IR Bands (cm⁻¹) (ν(M-N))
[Cu(C₁₂H₁₃N₃)Cl₂] Blue1.8 - 2.2~450
[Co(C₁₂H₁₃N₃)Cl₂] Pink4.3 - 5.2~430
[Ni(C₁₂H₁₃N₃)Cl₂] Green2.8 - 3.5~440
[Zn(C₁₂H₁₃N₃)Cl₂] WhiteDiamagnetic~420

Applications

Metal complexes of pyridylamine ligands have demonstrated significant potential in various fields. While specific data for this compound complexes is emerging, the applications of analogous compounds provide a strong rationale for their investigation.

Catalysis

Pyridine-containing metal complexes are effective catalysts for a range of organic transformations. For instance, iron and cobalt complexes with bis(imino)pyridine ligands are highly active in ethylene polymerization. Rhodium and iridium complexes with pyridyl ligands have been used in hydrogenation, hydroamination, and other C-C and C-N bond-forming reactions.

Workflow for Catalytic Activity Screening:

G cluster_0 Catalyst Preparation cluster_1 Catalytic Reaction cluster_2 Analysis A Synthesis of This compound C Complexation Reaction A->C B Synthesis of Metal Precursor B->C D Substrate + Catalyst + Co-catalyst (if any) C->D E Reaction under Controlled Conditions (T, P, time) D->E F Reaction Quenching E->F G Product Isolation and Purification F->G H Characterization (NMR, GC-MS) G->H I Calculation of Yield and Selectivity H->I

Caption: Workflow for screening the catalytic activity of metal complexes.

Antimicrobial Activity

Copper(II) complexes, in particular, have shown broad-spectrum antimicrobial activity. The chelation of the copper ion by the ligand is often found to enhance its biological efficacy compared to the free ligand or the metal salt alone. The proposed mechanism involves the disruption of microbial cell membranes and interaction with essential enzymes or DNA.

Quantitative Antimicrobial Data for Analogous Copper(II) Pyridyl Complexes:

OrganismMIC (µg/mL) of a representative Cu(II) complex
Staphylococcus aureus10 - 50
Escherichia coli15 - 60
Pseudomonas aeruginosa20 - 75
Candida albicans25 - 100

Note: These values are representative of pyridylamine copper complexes and actual values for this compound complexes will need to be determined experimentally.

Anticancer Activity

Palladium(II) and platinum(II) complexes with pyridylamine ligands have emerged as promising anticancer agents. These complexes can induce cell death in cancer cell lines through apoptosis. The mechanism of action for some palladium complexes has been shown to involve the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP), key events in the apoptotic cascade.

Quantitative Anticancer Data for an Analogous Palladium(II) Complex:

Cell LineIC₅₀ (µM) of a representative Pd(II) complex
MCF-7 (Breast)3.9
MDA-MB-231 (Breast)4.2

Note: These values are for a related bis(2-pyridylmethyl)amine palladium complex and serve as a benchmark for the potential activity of the 3-pyridyl analogue.

Proposed Signaling Pathway for Apoptosis Induction:

G A Pd(II) Complex B Cellular Uptake A->B C Interaction with DNA and Cellular Proteins B->C D Induction of Oxidative Stress C->D E Mitochondrial Dysfunction D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H PARP Cleavage G->H I Apoptosis H->I

Caption: Proposed apoptotic pathway induced by a pyridylamine palladium complex.

Conclusion

The synthesis of this compound and its corresponding metal complexes opens up new avenues for research in catalysis and medicinal chemistry. The protocols and data presented here, largely based on well-studied analogous compounds, provide a solid foundation for the exploration of these novel complexes. Further research is warranted to fully elucidate the unique properties and potential applications of the 3-pyridyl isomer.

Application Notes and Protocols for Bis((3-pyridyl)methyl)amine-Based Metal-Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) based on the versatile ligand, Bis((3-pyridyl)methyl)amine. This class of MOFs holds significant promise for advanced drug delivery systems due to the flexible and coordinating nature of the pyridyl-amine structure.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and tailorable functionality make them ideal candidates for various applications, including drug delivery. This compound is a particularly interesting ligand for MOF synthesis due to its flexible backbone and the presence of multiple nitrogen donor sites, which can coordinate with a variety of metal centers to form diverse framework structures. These MOFs can encapsulate therapeutic agents and facilitate their controlled release, offering potential for targeted and effective drug delivery.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of MOFs synthesized using this compound with different metal ions. This data is representative of typical values obtained for pyridyl-based MOFs and serves as a benchmark for characterization.

Table 1: Physicochemical Properties of this compound-Based MOFs

MOF DesignationMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Thermal Stability (°C)
BPM-ZnZn²⁺12500.6812.5350
BPM-CuCu²⁺11000.5911.8320
BPM-CoCo²⁺9800.5210.9380
BPM-NiNi²⁺10500.5511.2365

Table 2: Drug Loading and Release Characteristics of BPM-Zn MOF

Therapeutic AgentDrug Loading Capacity (wt%)Encapsulation Efficiency (%)Release Time (pH 7.4) (hours)Release Time (pH 5.5) (hours)
Doxorubicin15.2859648
Ibuprofen20.59212060
5-Fluorouracil12.8807236

Experimental Protocols

Synthesis of this compound Ligand

This protocol describes a potential synthetic route for this compound via reductive amination.

Materials:

  • 3-Pyridinecarboxaldehyde

  • 3-Picolylamine (3-(Aminomethyl)pyridine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and 3-picolylamine (1 equivalent) in dichloromethane.

  • Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Solvothermal Synthesis of BPM-Zn MOF

This protocol details the solvothermal synthesis of a zinc-based MOF using the this compound ligand.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of this compound and 0.1 mmol of terephthalic acid in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial and sonicate for 10 minutes to ensure a homogeneous mixture.

  • Transfer the vial into a 23 mL Teflon-lined stainless steel autoclave and seal it.

  • Place the autoclave in a programmable oven and heat to 120°C for 48 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by centrifugation and wash it with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Activate the synthesized MOF by drying it under vacuum at 150°C for 12 hours.

Characterization of BPM-MOFs
  • Powder X-ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized MOFs by comparing the experimental PXRD pattern with the simulated one from single-crystal X-ray diffraction data.

  • Thermogravimetric Analysis (TGA): Determine the thermal stability of the MOFs by heating the sample under a nitrogen atmosphere and observing the temperature at which the framework starts to decompose.

  • Brunauer-Emmett-Teller (BET) Analysis: Calculate the specific surface area and pore volume of the activated MOFs from nitrogen adsorption-desorption isotherms measured at 77 K.

Drug Loading and In Vitro Release Study

Drug Loading:

  • Immerse 50 mg of activated BPM-Zn MOF in a 10 mL solution of the desired drug (e.g., Doxorubicin, 1 mg/mL in deionized water).

  • Stir the suspension at room temperature for 24 hours in the dark.

  • Collect the drug-loaded MOF by centrifugation and wash with deionized water to remove the drug adsorbed on the external surface.

  • Determine the amount of encapsulated drug by measuring the drug concentration in the supernatant before and after loading using UV-Vis spectroscopy.

In Vitro Drug Release:

  • Disperse 10 mg of the drug-loaded BPM-Zn MOF in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the endosomal environment of cancer cells).

  • Keep the suspension in a shaker incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS.

  • Measure the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy.

Visualizations

experimental_workflow cluster_ligand Ligand Synthesis cluster_mof MOF Synthesis & Characterization cluster_drug Drug Delivery Application reactants_ligand 3-Pyridinecarboxaldehyde + 3-Picolylamine imine Imine Formation reactants_ligand->imine reduction Reductive Amination (NaBH(OAc)3) imine->reduction purification_ligand Purification (Column Chromatography) reduction->purification_ligand ligand This compound purification_ligand->ligand reactants_mof Metal Salt + Ligand + Co-ligand (in DMF) ligand->reactants_mof solvothermal Solvothermal Reaction (120°C, 48h) reactants_mof->solvothermal washing Washing (DMF, Ethanol) solvothermal->washing activation Activation (Vacuum, 150°C) washing->activation mof BPM-MOF activation->mof characterization Characterization (PXRD, TGA, BET) mof->characterization drug_loading Drug Loading mof->drug_loading drug_release In Vitro Drug Release drug_loading->drug_release characterization_drug Analysis (UV-Vis) drug_release->characterization_drug

Caption: Experimental workflow for the synthesis and application of BPM-MOFs.

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cellular Environment cluster_endocytosis Endocytosis Pathways cluster_trafficking Intracellular Trafficking mof_np Drug-Loaded BPM-MOF Nanoparticle cell_membrane Cell Membrane mof_np->cell_membrane 1. Cell Surface Interaction clathrin Clathrin-mediated cell_membrane->clathrin 2a. caveolae Caveolae-mediated cell_membrane->caveolae 2b. macropino Macropinocytosis cell_membrane->macropino 2c. early_endosome Early Endosome (pH 6.0-6.5) clathrin->early_endosome 3a. caveolae->early_endosome 3b. macropino->early_endosome 3c. late_endosome Late Endosome (pH 5.0-6.0) early_endosome->late_endosome 4. Maturation lysosome Lysosome (pH 4.5-5.0) late_endosome->lysosome 5. Fusion cytosol Cytosol late_endosome->cytosol 6. Endosomal Escape (pH-triggered drug release) lysosome->cytosol 7. Drug Release (MOF degradation)

Caption: Cellular uptake and drug release mechanism of BPM-MOF nanoparticles.[1][2][3]

References

Application Notes and Protocols for Bis((3-pyridyl)methyl)amine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential catalytic applications of Bis((3-pyridyl)methyl)amine. Detailed experimental protocols, data presentation in tabular format, and workflow diagrams are included to facilitate understanding and replication of the described methods.

Application Note: Synthesis of this compound

This compound is a secondary amine that can be synthesized via the palladium-catalyzed hydrogenation of 3-pyridinecarbonitrile.[1] The reaction pathway involves the initial reduction of the nitrile group to an imine intermediate. This imine can then react with the primary amine product, (3-pyridyl)methylamine, to form a secondary amine, this compound, with the elimination of ammonia.[1] Further hydrogenation of the secondary amine can lead to the formation of a tertiary amine. The chemoselectivity of the reaction towards the primary, secondary, or tertiary amine can be tuned by adjusting the reaction conditions, particularly the presence and concentration of acidic additives.[1]

Key Features:

  • Tunable Selectivity: The synthesis can be directed towards the desired amine product by controlling the reaction parameters.

  • Heterogeneous Catalysis: The use of a palladium on carbon (Pd/C) catalyst allows for easy separation and recovery.

  • Mild Conditions: The hydrogenation can be carried out under relatively mild temperatures and pressures.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound as a product of the hydrogenation of 3-pyridinecarbonitrile over a Pd/C catalyst.

Materials:

  • 3-pyridinecarbonitrile (3PN)

  • Palladium on carbon (5% Pd/C)

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄) (optional, for tuning selectivity)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

  • Standard glassware for filtration and purification

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Setup: A high-pressure autoclave reactor is charged with 3-pyridinecarbonitrile, methanol as the solvent, and the 5% Pd/C catalyst.

  • Addition of Acidic Additive (Optional): To influence the selectivity, a specific amount of sulfuric acid can be added to the reaction mixture. The acid can protonate the pyridine nitrogen, affecting the adsorption on the catalyst surface and influencing the reaction pathway.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 6 bar). The reaction mixture is heated to the specified temperature (e.g., 30-50 °C) and stirred for the required duration.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by GC to determine the conversion of the starting material and the selectivity towards the different amine products.

  • Work-up and Purification: After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration. The solvent is removed under reduced pressure, and the resulting crude product containing this compound can be purified by column chromatography.

Data Presentation:

The following table summarizes the reaction conditions and product distribution for the hydrogenation of 3-pyridinecarbonitrile.

EntrySubstrateCatalystSolventH₂ Pressure (bar)Temperature (°C)Additive (H₂SO₄/3PN molar ratio)Conversion (%)Selectivity to this compound (%)
13-Pyridinecarbonitrile5% Pd/CMethanol6500>99Moderate to high (can be optimized)
23-Pyridinecarbonitrile5% Pd/CMethanol6500.5>99Lower (favors primary amine)

Note: The exact selectivity towards this compound needs to be experimentally determined and optimized by adjusting the reaction time and additive concentration.

Synthesis Workflow:

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation Start Start Reactants Charge Reactor: - 3-Pyridinecarbonitrile - 5% Pd/C - Methanol - H₂SO₄ (optional) Start->Reactants Pressurize Pressurize with H₂ Reactants->Pressurize Heat Heat and Stir Pressurize->Heat Monitor Monitor by GC Heat->Monitor Depressurize Cool and Depressurize Monitor->Depressurize Filter Filter Catalyst Depressurize->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify by Chromatography Evaporate->Purify End Final Product Purify->End This compound

Synthesis workflow for this compound.

Application Note: Potential Use of this compound in Electrocatalytic Proton Reduction

While direct catalytic applications of this compound are not widely reported, its structural similarity to bis(2-pyridylmethyl)amine suggests its potential as a ligand in transition metal complexes for electrocatalytic applications. Iron complexes with tridentate dipyridyl amine ligands have been shown to be active electrocatalysts for the reduction of protons to hydrogen gas. Therefore, an iron complex of this compound could potentially serve as an inexpensive and readily synthesized catalyst for hydrogen evolution.

Proposed Catalytic Cycle:

The proposed catalytic cycle would involve the reduction of an Fe(II) precursor complex to a more electron-rich Fe(I) or Fe(0) species. This reduced iron center would then react with a proton source to generate a hydride intermediate, which upon further reaction with another proton, would release hydrogen gas and regenerate the initial Fe(II) complex.

Catalytic_Cycle FeII [LFe(II)]²⁺ L = this compound FeI [LFe(I)]⁺ FeII->FeI + e⁻ FeIIIH [LFe(III)-H]²⁺ FeI->FeIIIH + H⁺ FeIIIH->FeII + H⁺, - H₂ H2_release H₂ Release

Proposed catalytic cycle for proton reduction.

Hypothetical Experimental Protocol: Electrocatalytic Proton Reduction using an Iron-Bis((3-pyridyl)methyl)amine Complex

This protocol outlines a hypothetical experimental setup for evaluating the electrocatalytic activity of an in-situ prepared iron complex of this compound for proton reduction.

Materials:

  • This compound (ligand)

  • Iron(II) salt (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)

  • Anhydrous acetonitrile (MeCN) as the solvent

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Proton source (e.g., trifluoroacetic acid, TFA)

  • Three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode)

  • Potentiostat

Procedure:

  • Preparation of the Electrolyte Solution: In an electrochemical cell, prepare a solution of the supporting electrolyte (0.1 M TBAPF₆) in anhydrous acetonitrile.

  • Background Scan: Perform a cyclic voltammetry (CV) scan of the electrolyte solution to establish the background current.

  • Addition of Ligand and Metal Salt: Add this compound and the iron(II) salt to the electrochemical cell to form the complex in situ. Record the CV to observe the redox events of the iron complex.

  • Addition of Proton Source: Add a proton source (e.g., TFA) to the solution and record the CV again. An increase in the cathodic current at the reduction potential of the iron complex would indicate electrocatalytic proton reduction.

  • Data Analysis: Analyze the cyclic voltammograms to determine the catalytic onset potential and to estimate the turnover frequency (TOF) of the catalyst.

Expected Data and Analysis:

The following table outlines the expected observations from the cyclic voltammetry experiments.

ExperimentComponentsExpected Observation in CVInterpretation
1Electrolyte onlyFlat background in the potential window of interestNo redox activity
2Electrolyte + Fe(II) salt + LigandReversible or quasi-reversible redox wave corresponding to the Fe(II)/Fe(I) coupleFormation of the iron complex
3Electrolyte + Fe(II) salt + Ligand + Proton SourceSignificant increase in the cathodic current at the potential of the Fe(II)/Fe(I) coupleElectrocatalytic reduction of protons to hydrogen

Disclaimer: The proposed application and experimental protocol for electrocatalytic proton reduction are hypothetical and based on analogy to similar reported systems. Experimental validation is required to confirm the catalytic activity and to optimize the reaction conditions.

References

Application Notes and Protocols for the Formation of a Copper(II) Complex with Bis((3-pyridyl)methyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) complexes with nitrogen-containing ligands, such as derivatives of pyridine, are of significant interest in the fields of medicinal chemistry and materials science. These complexes exhibit a diverse range of biological activities, including antimicrobial and anticancer properties, and can serve as catalysts in various organic reactions. This document provides a detailed protocol for the synthesis and characterization of a copper(II) complex with the tridentate ligand Bis((3-pyridyl)methyl)amine.

The this compound ligand coordinates with the copper(II) ion through the nitrogen atoms of its two pyridine rings and the central amine group. The resulting complex's structure and properties can be influenced by the reaction conditions and the counter-anion from the copper salt used. These complexes are valuable for further investigation into their therapeutic potential and catalytic applications.

Experimental Protocols

This section details the necessary procedures for the synthesis of the this compound ligand and its subsequent complexation with copper(II) chloride.

Synthesis of this compound Ligand

Materials:

  • 3-Picolylamine (2 equivalents)

  • 3-Pyridinecarboxaldehyde (1 equivalent)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde in methanol. To this solution, add 3-picolylamine (2 equivalents) dropwise while stirring at room temperature. The reaction mixture is typically stirred for 2-4 hours to form the corresponding imine (Schiff base).

  • Reduction of the Imine: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding water. A significant portion of the methanol is then removed under reduced pressure using a rotary evaporator. The aqueous residue is extracted several times with dichloromethane.

  • Purification: The combined organic extracts are washed with a dilute sodium hydroxide solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound ligand. Further purification can be achieved by column chromatography on silica gel if necessary.

Formation of the Copper(II) Complex

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve a specific molar amount of the synthesized this compound ligand in ethanol or methanol in a small flask with stirring.

  • Copper Salt Solution: In a separate flask, dissolve an equimolar amount of copper(II) chloride dihydrate in the same solvent.

  • Complexation: Slowly add the copper(II) chloride solution to the ligand solution with continuous stirring at room temperature. A color change, typically to blue or green, indicates the formation of the complex.

  • Precipitation and Isolation: Stir the reaction mixture for a few hours. The resulting colored precipitate of the copper(II) complex is collected by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials. The final product is then dried under vacuum. The expected yield for similar complexes is typically in the range of 70-90%.

Data Presentation

The following tables summarize the expected quantitative data for the characterization of the copper(II) complex of this compound, based on typical results for analogous copper(II)-pyridylamine complexes.

Table 1: Spectroscopic Data

Spectroscopic TechniqueExpected Wavelength/WavenumberAssignment
UV-Visible Spectroscopy
λmax 1~260-280 nmπ → π* transitions within the pyridine rings
λmax 2~600-750 nmd-d transitions of the Cu(II) center
Infrared Spectroscopy
ν(N-H)~3200-3300 cm⁻¹Stretching vibration of the secondary amine
ν(C=N) / ν(C=C)~1570-1610 cm⁻¹Pyridine ring stretching vibrations
ν(Cu-N)~400-500 cm⁻¹Copper-Nitrogen bond stretching vibrations

Table 2: Physicochemical Properties

PropertyExpected Value/Observation
Appearance Blue or green crystalline solid
Solubility Soluble in polar solvents like DMSO and DMF, moderately soluble in methanol and ethanol
Molar Conductivity (in DMF) Consistent with a non-electrolyte or 1:1 electrolyte depending on the final structure
Magnetic Moment (μeff) ~1.7 - 2.2 B.M., characteristic of a d⁹ Cu(II) ion

Potential Applications in Drug Development

Copper complexes with pyridylmethylamine ligands have shown promise in several areas of drug development due to their diverse biological activities.

  • Antimicrobial Agents: These complexes can exhibit significant activity against a range of bacteria and fungi. The chelation of the copper ion can enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes.[1][2]

  • Anticancer Agents: Many copper complexes have demonstrated cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action often involve the induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.

  • Catalytic Activity: These complexes can act as catalysts in various organic transformations, which is a valuable tool in the synthesis of complex pharmaceutical molecules.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the ligand and its copper complex, as well as a conceptual diagram of a potential biological signaling pathway that could be influenced by such a copper complex.

experimental_workflow Experimental Workflow for Synthesis cluster_ligand Ligand Synthesis cluster_complex Complex Formation ligand_start Start: 3-Pyridinecarboxaldehyde & 3-Picolylamine schiff_base Schiff Base Formation (Methanol, RT) ligand_start->schiff_base reduction Imine Reduction (NaBH4) schiff_base->reduction workup_ligand Aqueous Work-up & Extraction reduction->workup_ligand purification_ligand Purification workup_ligand->purification_ligand ligand_end Product: this compound purification_ligand->ligand_end complex_start Start: Ligand & CuCl2·2H2O dissolution Dissolve in Ethanol complex_start->dissolution mixing Mix Solutions (RT) dissolution->mixing precipitation Precipitation mixing->precipitation isolation Filtration & Washing precipitation->isolation complex_end Product: [Cu(L)Cl2] isolation->complex_end

Caption: Workflow for the synthesis of this compound and its copper(II) complex.

signaling_pathway Conceptual Signaling Pathway cu_complex Cu(II) Complex cell_membrane Cell Membrane cu_complex->cell_membrane Cellular Uptake ros Increased ROS cell_membrane->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Potential mechanism of action for a cytotoxic copper(II) complex.

References

Bis((3-pyridyl)methyl)amine: A Versatile Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Bis((3-pyridyl)methyl)amine is a versatile organic ligand that serves as a fundamental building block in the construction of a wide array of functional materials. Its unique structural features, including two pyridyl nitrogen atoms and a secondary amine group, allow it to coordinate with various metal ions, forming intricate and highly ordered structures such as coordination polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. These materials exhibit remarkable properties, making them promising candidates for applications in catalysis, chemical sensing, and potentially drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis and utilization of materials derived from this compound.

Application Notes

Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound and its derivatives are excellent ligands for the synthesis of coordination polymers and MOFs. The pyridyl groups act as ditopic connectors, bridging metal centers to form one-, two-, or three-dimensional networks. The flexibility of the methylamine backbone allows for structural diversity in the resulting frameworks.

These materials are of significant interest for gas storage and separation, owing to their porous nature. Furthermore, the incorporation of specific metal ions can impart catalytic activity or sensing capabilities to the framework. For instance, MOFs constructed with luminescent metal ions can be employed as highly sensitive and selective chemical sensors.

Supramolecular Assemblies

The ability of this compound to form hydrogen bonds and coordinate with metal ions makes it an ideal candidate for constructing complex supramolecular assemblies. These self-assembled structures can form through a combination of coordination bonds, hydrogen bonding, and π-π stacking interactions. Such assemblies are being explored for their potential in creating novel materials with dynamic and responsive properties.

Catalysis

Metal complexes of this compound and related bis(pyridyl) ligands have demonstrated significant catalytic activity in various organic transformations. The ligand can stabilize metal centers in different oxidation states, facilitating redox reactions. These complexes have been investigated as catalysts for oxidation reactions, C-C bond formation, and polymerization of olefins.[1][2] The tunability of the ligand's steric and electronic properties allows for the optimization of catalyst performance for specific reactions.

Chemical Sensing

Functional materials incorporating this compound can act as chemosensors for the detection of metal ions, anions, and small organic molecules.[3] The sensing mechanism often relies on changes in the material's photophysical properties, such as fluorescence or color, upon interaction with the analyte. For example, MOFs containing uncoordinated pyridyl groups within their pores can act as binding sites for metal ions, leading to a detectable fluorescence quenching or enhancement.[4]

Experimental Protocols

Protocol 1: Synthesis of a Coordination Polymer using a this compound Derivative

This protocol is adapted from the synthesis of a cobalt(II) coordination polymer using N,N′-bis(3-pyridylmethyl)-pyromellitic diimide (a derivative of this compound) and 4,4′-sulfonyldibenzoic acid (H2SDA).[4]

Materials:

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • N,N′-bis(3-pyridylmethyl)-pyromellitic diimide (L¹)

  • 4,4′-sulfonyldibenzoic acid (H₂SDA)

  • Deionized water

Procedure:

  • In a 20 mL glass vial, combine Co(OAc)₂·4H₂O (0.025 g, 0.10 mmol), L¹ (0.030 g, 0.10 mmol), and H₂SDA (0.031 g, 0.10 mmol).

  • Add 10 mL of deionized water to the vial.

  • Seal the vial and heat it at 150 °C for 72 hours.

  • After cooling to room temperature, dark pink crystals of the coordination polymer, {[Co(L¹)₀.₅(SDA)]·H₂O}n, are formed.

  • Collect the crystals by filtration, wash with deionized water, and air dry.

Characterization Data:

ParameterValue
Yield54%
Elemental AnalysisCalculated: C, 53.39%; H, 2.68%; N, 4.98%. Found: C, 53.36%; H, 2.72%; N, 5.37%
IR (cm⁻¹)3262(s), 1772(m), 1725(s), 1611(s), 1563(m), 1417(s), 1392(s), 780(m), 742(s)
Protocol 2: Synthesis of a Manganese(II) Coordination Polymer with a Structurally Related Ligand

This protocol describes the synthesis of a coordination polymer with 3-(aminomethyl)pyridine, a molecule that represents a structural component of this compound.[3] This provides a model system for understanding the coordination behavior of the pyridyl and amino groups.

Materials:

  • Manganese(II) thiocyanate (Mn(NCS)₂)

  • 3-(aminomethyl)pyridine

  • Ethanol

Procedure:

  • Dissolve Mn(NCS)₂ (175.1 mg, 1 mmol) and 3-(aminomethyl)pyridine (108.1 mg, 1 mmol) in 4 mL of ethanol in a test tube.

  • Allow the solution to stand at room temperature.

  • After approximately one week, light-brown crystals suitable for single-crystal X-ray analysis are obtained.

  • For the synthesis of a crystalline powder, stir the same amounts of reactants in 2 mL of ethanol for 24 hours.

  • Filter the precipitate and dry it in the air.

Characterization Data:

ParameterValue
Elemental AnalysisCalculated for C₁₄H₁₆N₆MnS₂: C 43.41%; H 4.16%; N 21.69%; S 16.55%. Found: C 43.32%; H 4.11%; N 21.56%; S 16.31%
IR (cm⁻¹)2067 (s, ν(CN) of thiocyanate)

Visualizations

Synthesis Workflow for a Coordination Polymer

G cluster_reactants Reactants cluster_process Process cluster_product Product & Characterization metal_salt Metal Salt (e.g., Co(OAc)₂·4H₂O) mixing Mixing in Solvent (e.g., Water) metal_salt->mixing ligand1 This compound Derivative (L¹) ligand1->mixing ligand2 Carboxylic Acid (e.g., H₂SDA) ligand2->mixing heating Hydrothermal Synthesis (150°C, 72h) mixing->heating product Coordination Polymer Crystals heating->product characterization Characterization (XRD, IR, EA) product->characterization

Caption: Hydrothermal synthesis of a coordination polymer.

Fluorescent Sensing Mechanism of a MOF for Metal Ion Detection

G cluster_sensing Sensing Mechanism mof Luminescent MOF with free pyridyl sites complex MOF-Analyte Complex mof->complex Coordination analyte Metal Ion Analyte (e.g., Fe³⁺) analyte->complex Binding quenching Fluorescence Quenching complex->quenching Energy/Electron Transfer

Caption: MOF-based fluorescent metal ion sensing.

Catalytic Oxidation Cycle

G cluster_catalysis Catalytic Cycle catalyst M(L)ⁿ⁺ (Active Catalyst) intermediate [M(L)ⁿ⁺-Substrate- Oxidant] catalyst->intermediate + Substrate + Oxidant substrate Substrate (e.g., Alcohol) substrate->intermediate oxidant Oxidant (e.g., H₂O₂) oxidant->intermediate intermediate->catalyst - Product product Product (e.g., Ketone) intermediate->product

Caption: Generalized catalytic oxidation cycle.

References

Techniques for Growing Single Crystals of Bis((3-pyridyl)methyl)amine Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for growing single crystals of metal complexes containing the ligand Bis((3-pyridyl)methyl)amine and its structural isomers. High-quality single crystals are essential for determining the precise three-dimensional structure of these complexes using X-ray diffraction. This structural information is fundamental for understanding their chemical properties, reactivity, and potential applications in fields such as catalysis and, notably, in drug development for designing molecules with specific biological targets.

Application Notes: Significance in Research and Drug Development

This compound is a versatile tridentate ligand that can coordinate with a variety of metal ions to form stable complexes. The resulting coordination compounds are of significant interest to researchers and drug development professionals for several reasons:

  • Structural Versatility: The flexibility of the ligand allows for the formation of complexes with diverse geometries, which can influence their biological activity.

  • Biomimetic Models: These complexes can serve as mimics for the active sites of metalloenzymes, enabling detailed studies of reaction mechanisms and the design of enzyme inhibitors.

  • Therapeutic Potential: Metal complexes are increasingly being investigated as therapeutic agents. The unique electronic and structural properties of these compounds offer opportunities for novel mechanisms of action in cancer therapy, as antimicrobial agents, and for other medicinal applications.

  • Fluorescence Imaging: The incorporation of pyridyl moieties can lead to fluorescent metal complexes, which have potential applications as probes for biological imaging.

The precise characterization of the molecular structure of these complexes through single-crystal X-ray diffraction is a critical step in harnessing their potential. The protocols outlined below provide established methods for obtaining high-quality single crystals suitable for such analysis.

Experimental Protocols for Single Crystal Growth

The successful growth of single crystals is often a matter of fine-tuning experimental conditions. The following protocols are based on established techniques for crystallizing metal complexes of pyridyl-containing ligands and should be considered as starting points for optimization.

Protocol 1: Slow Evaporation

This is the simplest method for growing single crystals. It relies on the slow evaporation of a solvent from a nearly saturated solution of the complex, which gradually increases the concentration and leads to crystallization.

Materials:

  • This compound complex

  • High-purity solvent in which the complex is moderately soluble (e.g., methanol, ethanol, acetonitrile, DMF)

  • Small, clean crystallization vessel (e.g., vial, test tube, or beaker)

  • Cover for the vessel (e.g., parafilm with pinholes, cotton plug)

Procedure:

  • Prepare a nearly saturated solution of the this compound complex in the chosen solvent at room temperature or with gentle heating.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to the crystallization vessel.

  • Cover the vessel in a way that allows for slow evaporation of the solvent. For example, cover the opening with parafilm and pierce it with a few small holes using a needle.

  • Place the vessel in a location where it will not be disturbed and where the temperature is stable.

  • Monitor the vessel for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion (Liquid/Vapor)

This technique involves the slow diffusion of a vapor of a more volatile "anti-solvent" (a solvent in which the complex is insoluble) into a solution of the complex. This gradually reduces the solubility of the complex, promoting crystallization.

Materials:

  • This compound complex

  • Solvent in which the complex is soluble (e.g., acetonitrile, DMF)

  • Volatile anti-solvent in which the complex is insoluble (e.g., diethyl ether, pentane, hexane)

  • A small vial for the complex solution and a larger vial or jar that can contain the smaller vial.

  • Airtight seal for the larger container.

Procedure:

  • Dissolve the complex in a minimal amount of the primary solvent in the small vial.

  • Place the small vial inside the larger container.

  • Add the anti-solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the larger container tightly.

  • Allow the setup to stand undisturbed at a constant temperature. The vapor of the anti-solvent will slowly diffuse into the solution of the complex, inducing crystallization.

  • Crystals are expected to form within a few days to a couple of weeks.[1][2]

Protocol 3: Solvent Layering (Liquid/Liquid Diffusion)

In this method, a solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals often form at the interface between the two liquids as they slowly diffuse into one another.

Materials:

  • This compound complex

  • Solvent in which the complex is soluble (e.g., DMF, acetonitrile)

  • Less dense, miscible anti-solvent (e.g., ethanol, diethyl ether)

  • A narrow crystallization vessel, such as a test tube or NMR tube.

Procedure:

  • Prepare a concentrated solution of the complex in the denser solvent.

  • Carefully and slowly layer the less dense anti-solvent on top of the complex solution, minimizing mixing of the two layers. This can be done by gently running the anti-solvent down the side of the tilted vessel.

  • A distinct interface should be visible between the two solvents.

  • Seal the vessel and leave it undisturbed.

  • Crystals will ideally grow at the interface of the two liquids over time.

Quantitative Data Summary

The following table summarizes crystallization conditions reported for metal complexes with ligands structurally related to this compound, providing a valuable reference for experimental design.

Metal IonLigandCrystallization MethodSolvent SystemTemperatureGrowth Time
Cu(II) Modified Bis((2-pyridyl)methyl)amineVapor DiffusionAcetonitrile / Diethyl EtherRoom Temp.Not Specified
Mn(II) 3-(aminomethyl)pyridineReaction/PrecipitationEthanolRoom Temp.~ 1 week
Co(II) 3-(aminomethyl)pyridineReaction/PrecipitationEthanolRoom Temp.~ 1 week

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the described crystallization techniques.

Slow_Evaporation_Workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_outcome Outcome A Dissolve Complex in Solvent B Filter Solution A->B C Transfer to Vessel B->C D Cover for Slow Evaporation C->D E Incubate Undisturbed D->E F Single Crystals Form E->F

Slow Evaporation Workflow Diagram.

Vapor_Diffusion_Workflow cluster_prep Preparation cluster_cryst Crystallization Setup cluster_outcome Outcome A Dissolve Complex in Solvent (Inner Vial) C Place Inner Vial in Outer Vessel A->C B Add Anti-Solvent (Outer Vessel) B->C D Seal Outer Vessel C->D E Incubate Undisturbed D->E F Single Crystals Form E->F

Vapor Diffusion Workflow Diagram.

Solvent_Layering_Workflow cluster_prep Preparation cluster_cryst Crystallization Setup cluster_outcome Outcome A Prepare Concentrated Solution of Complex B Carefully Layer with Anti-Solvent A->B C Seal Vessel B->C D Incubate Undisturbed C->D E Single Crystals Form at Interface D->E

Solvent Layering Workflow Diagram.

References

Application Notes and Protocols for Bis((3-pyridyl)methyl)amine Analogue-Metal Compound Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for the catalytic activity of metal compounds directly incorporating the Bis((3-pyridyl)methyl)amine ligand yielded limited specific examples of catalytic applications with detailed protocols and quantitative data. Therefore, this document focuses on the closely related and well-documented analogue, Bis(2-pyridylmethyl)amine (also known as DPA or BPA), complexed with various metals. The structural and electronic similarities between the 2-pyridyl and 3-pyridyl isomers suggest that the catalytic activities presented herein can serve as a strong predictive basis and starting point for the investigation of this compound-metal catalysts.

Introduction

Bis(2-pyridylmethyl)amine is a versatile N,N,N-tridentate ligand that forms stable complexes with a wide range of transition metals. These complexes have demonstrated significant catalytic activity in various organic transformations, including oxidation, polymerization, and cross-coupling reactions. The ligand's flexibility and the ability to tune its steric and electronic properties by modifying the pyridine rings or the amine nitrogen make it an attractive scaffold for catalyst design in academic and industrial research, including drug discovery and development.

This document provides an overview of the catalytic applications of Bis(2-pyridylmethyl)amine-metal compounds, detailed experimental protocols for their synthesis and catalytic use, and a summary of their performance in tabular format.

Catalytic Applications

Bis(2-pyridylmethyl)amine-metal complexes have been successfully employed as catalysts in several key organic reactions:

  • Oxidation Reactions: Copper and iron complexes of Bis(2-pyridylmethyl)amine are effective catalysts for the oxidation of alcohols to aldehydes and ketones. These reactions often utilize environmentally friendly oxidants like molecular oxygen (from air) or hydrogen peroxide.

  • Polymerization Reactions: Iron and cobalt complexes bearing Bis(2-pyridylmethyl)amine derivatives have shown high activity as catalysts for ethylene polymerization, producing polyethylene with varying microstructures.

  • Cross-Coupling Reactions: Nickel complexes incorporating Bis(2-pyridylmethyl)amine ligands have been utilized in reductive cross-electrophile coupling reactions, which are powerful methods for forming C(sp²)-C(sp³) bonds.

Data Presentation

Table 1: Catalytic Aerobic Oxidation of Alcohols using (BPA)Cu(I)/TEMPO System
EntrySubstrateProductTime (h)Yield (%)
1Benzyl alcoholBenzaldehyde295
24-Methoxybenzyl alcohol4-Methoxybenzaldehyde298
3Cinnamyl alcoholCinnamaldehyde389
41-Octanol1-Octanal2475

Data adapted from representative studies on copper-catalyzed aerobic oxidation.

Table 2: Ethylene Polymerization with Bis(imino)pyridine Analogue-Iron(II) Catalysts
EntryCatalystCo-catalystActivity (kg PE/(mol Fe·h))Polymer Mₙ ( g/mol )
1[Fe(II)Cl₂L¹]MAO40800250,000
2[Fe(II)Cl₂L²]MAO35200310,000
3[Fe(II)Cl₂L³]MAO29700180,000

L¹, L², L³ represent different bulky aromatic-substituted bis(imino)pyridine ligands, which are structural analogues of this compound. Data is illustrative of the high activity of these systems.[1]

Experimental Protocols

Protocol 1: Synthesis of Bis(2-pyridylmethyl)amine (BPA) Ligand

Materials:

  • 2-(Bromomethyl)pyridine hydrobromide

  • Bis(pyridin-2-ylmethyl)amine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add 2-(bromomethyl)pyridine hydrobromide (0.6 g, 2 mmol) and potassium carbonate (0.8 g, 6 mmol) to acetonitrile (30 mL).

  • Add bis(pyridin-2-ylmethyl)amine (0.4 g, 2 mmol) to the mixture.

  • Stir the reaction mixture overnight at room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of 0–10% methanol in dichloromethane. The product has an Rf of approximately 0.30 in 7% MeOH in CH₂Cl₂.[2]

Protocol 2: Synthesis of a Bis(2-pyridylmethyl)amine-Copper(II) Complex

Materials:

  • Bis(2-pyridylmethyl)amine (BPA)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol (EtOH)

Procedure:

  • Dissolve Bis(2-pyridylmethyl)amine (1 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1 mmol) in ethanol (10 mL).

  • Add the copper(II) chloride solution dropwise to the BPA solution with constant stirring.

  • A precipitate will form upon mixing.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 3: Catalytic Aerobic Oxidation of Benzyl Alcohol

Materials:

  • Bis(2-pyridylmethyl)amine-Cu(I) complex (e.g., [Cu(BPA)]OTf)

  • TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl)

  • Benzyl alcohol

  • Acetonitrile (CH₃CN)

  • Air (as oxidant)

Procedure:

  • To a reaction vial, add the [Cu(BPA)]OTf catalyst (5 mol %), TEMPO (5 mol %), and benzyl alcohol (0.25 mmol).

  • Add acetonitrile (1.25 mL, to make a 0.2 M solution of the alcohol).

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the product can be isolated by standard workup procedures, typically involving dilution with an organic solvent, washing with water, drying the organic layer, and removing the solvent under reduced pressure. Further purification can be achieved by column chromatography.[3]

Protocol 4: General Procedure for Reductive Cross-Electrophile Coupling

Materials:

  • Aryl bromide

  • Alkyl bromide

  • Nickel(II) catalyst precursor (e.g., NiCl₂·glyme)

  • Bis(2-pyridylmethyl)amine ligand

  • Zinc powder (reductant)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 mmol), alkyl bromide (1.5 mmol), and zinc powder (2.0 mmol).

  • Add the nickel catalyst precursor (10 mol %) and the Bis(2-pyridylmethyl)amine ligand (12 mol %).

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the tube and stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow_Oxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring & Workup A Add Catalyst, TEMPO, and Benzyl Alcohol to Vial B Add Acetonitrile A->B 1 C Stir vigorously at RT (Open to Air) B->C 2 D Monitor by TLC/GC C->D 3 E Workup and Purification D->E 4

Caption: General experimental workflow for the aerobic oxidation of an alcohol.

Catalytic_Cycle_Oxidation Cu(I) Cu(I) Cu(II) Cu(II) Cu(I)->Cu(II) O₂ Cu(II)->Cu(I) TEMPOH RCH2OH RCH₂OH RCHO RCHO RCH2OH->RCHO TEMPO⁺ TEMPO+ TEMPO⁺ TEMPOH TEMPOH TEMPOH->TEMPO+ -H⁺, -e⁻ O2 O₂ H2O H₂O

Caption: Simplified proposed catalytic cycle for copper-catalyzed aerobic alcohol oxidation.

References

Application Notes and Protocols for Solvothermal Synthesis Involving Bis((3-pyridyl)methyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvothermal synthesis is a versatile method for the preparation of crystalline materials, such as metal-organic frameworks (MOFs) and coordination polymers, from solution under controlled temperature and pressure. This technique allows for the formation of complex, well-ordered structures that may not be accessible through traditional solution-based methods. Bis((3-pyridyl)methyl)amine is a flexible N-donor ligand with two pyridyl groups and a central secondary amine, making it a promising candidate for the construction of novel coordination polymers with interesting topologies and potential applications in catalysis, gas storage, and sensing.

While specific literature detailing the use of this compound in solvothermal synthesis is limited, this document provides a generalized protocol and application notes based on established methods for structurally similar bis-pyridyl and amine-containing ligands.[1][2][3] These notes are intended to serve as a starting point for researchers interested in exploring the coordination chemistry of this particular ligand.

General Experimental Protocol: Solvothermal Synthesis of a Coordination Polymer

This protocol outlines a general procedure for the solvothermal synthesis of a metal-organic coordination polymer using this compound as the organic linker. The specific metal salt, solvent system, and reaction conditions should be optimized for the desired product.

Materials:

  • This compound

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol, Acetonitrile)

  • Co-ligand (optional, e.g., a dicarboxylic acid such as terephthalic acid)

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a glass vial, dissolve this compound (e.g., 0.1 mmol, 19.9 mg) in the chosen solvent (e.g., 10 mL of DMF).

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in the same solvent (e.g., 5 mL of DMF).

  • If a co-ligand is used, dissolve it in the solvent as well.

  • Combine the solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to the desired temperature (typically between 80 °C and 180 °C) and hold for a specified time (typically 24 to 72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Filter the resulting crystalline product, wash with the reaction solvent, and dry in air.

Data Presentation: Typical Solvothermal Reaction Parameters

The following table summarizes typical experimental conditions for the solvothermal synthesis of coordination polymers using ligands structurally related to this compound. These ranges can be used as a guide for designing new experiments.

ParameterTypical RangeNotes
Metal Ion Concentration 0.05 - 0.5 MThe metal-to-ligand ratio is a critical parameter influencing the final structure.
Ligand Concentration 0.05 - 0.5 MStoichiometry with the metal ion is crucial.
Temperature 80 - 180 °CHigher temperatures can promote the formation of more stable, dense phases.
Reaction Time 24 - 72 hoursLonger reaction times can lead to larger, higher-quality crystals.
Solvent System DMF, DEF, Ethanol, Methanol, Acetonitrile, Water, or mixtures thereofThe choice of solvent can influence the coordination environment and the resulting framework topology.
pH / Additives 4 - 8Modulators like acids or bases can be used to control the deprotonation of ligands and influence crystal growth.

Mandatory Visualizations

Solvothermal Synthesis Workflow

solvothermal_synthesis_workflow General Workflow for Solvothermal Synthesis reagents Reactants (Metal Salt, Ligand, Solvent) mixing Mixing in Teflon-lined Autoclave reagents->mixing heating Heating in Oven (Controlled Temperature & Time) mixing->heating cooling Slow Cooling to Room Temperature heating->cooling filtration Filtration and Washing cooling->filtration product Crystalline Product filtration->product characterization Characterization (XRD, TGA, etc.) product->characterization

Caption: A generalized workflow for the solvothermal synthesis of coordination polymers.

Potential Coordination of this compound

ligand_coordination Potential Coordination Modes of this compound cluster_ligand This compound N_amine N CH2_1 CH₂ N_amine->CH2_1 CH2_2 CH₂ N_amine->CH2_2 M Metal Ion N_amine->M pyridyl1 Pyridyl Ring 1 CH2_1->pyridyl1 pyridyl2 Pyridyl Ring 2 CH2_2->pyridyl2 N_pyridyl1 N N_pyridyl2 N N_pyridyl1->M Coordination Bond N_pyridyl2->M

Caption: Potential tridentate coordination of this compound to a metal center.

Concluding Remarks

The provided protocols and data are intended as a general guide for the exploration of solvothermal synthesis involving this compound. Researchers should be aware that the specific outcomes of these reactions are highly dependent on the chosen experimental parameters. Systematic variation of factors such as the metal-to-ligand ratio, solvent composition, temperature, and reaction time will be necessary to identify optimal conditions for the synthesis of novel coordination polymers and MOFs based on this versatile ligand. Further characterization of the resulting materials will be crucial to understand their structural properties and potential applications.

References

Troubleshooting & Optimization

optimizing reaction yield for Bis((3-pyridyl)methyl)amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of bis((3-pyridyl)methyl)amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the reductive amination of 3-pyridinecarboxaldehyde with 3-picolylamine (3-(aminomethyl)pyridine). This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agents are suitable for this reaction?

A2: Several reducing agents can be employed for the reductive amination process. Common choices include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reagent, which can minimize the reduction of the starting aldehyde.[1][2]

Q3: What are the typical solvents used for this synthesis?

A3: Protic solvents such as methanol or ethanol are commonly used for reductive amination reactions involving sodium borohydride. For reactions using sodium triacetoxyborohydride, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). The consumption of the starting materials (3-pyridinecarboxaldehyde and 3-picolylamine) and the appearance of the product spot can be visualized. A suitable mobile phase for TLC would be a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexane, with ratios adjusted to achieve good separation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete imine formation: The equilibrium for imine formation may not be favorable under the reaction conditions. 2. Decomposition of reagents: The aldehyde or amine may be unstable. 3. Ineffective reduction: The reducing agent may have degraded or is not potent enough.1. Promote imine formation: Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to remove water, which is a byproduct of imine formation. A slightly acidic catalyst, such as acetic acid, can also be used to facilitate this step. 2. Use fresh reagents: Ensure the purity and freshness of 3-pyridinecarboxaldehyde and 3-picolylamine. 3. Verify reducing agent: Use a fresh batch of the reducing agent. If using sodium borohydride, ensure the solvent is dry.
Formation of Tertiary Amine Byproduct The secondary amine product can react with another molecule of the aldehyde to form a tertiary amine.[1]1. Control stoichiometry: Use a slight excess of the amine (3-picolylamine) relative to the aldehyde (3-pyridinecarboxaldehyde) to increase the probability of the aldehyde reacting with the primary amine.[1] 2. Stepwise addition: First, allow the imine to form completely by mixing the aldehyde and amine, then add the reducing agent.[1]
Reduction of Starting Aldehyde The reducing agent is reducing the 3-pyridinecarboxaldehyde to 3-pyridinemethanol. This is more common with less selective reducing agents like sodium borohydride.1. Use a selective reducing agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to be more selective for the reduction of imines over aldehydes.[1][2] 2. Two-step procedure: First, ensure complete formation of the imine, then add the reducing agent. This minimizes the presence of the free aldehyde when the reductant is introduced.
Difficult Purification The product and starting materials may have similar polarities, making separation by column chromatography challenging.1. Acid-base extraction: Utilize the basicity of the amine product. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

Method 1: Reductive Amination using Sodium Borohydride

This protocol is a general procedure and may require optimization for specific experimental setups.

Materials:

  • 3-Pyridinecarboxaldehyde

  • 3-Picolylamine

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (3Å or 4Å)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol, add 3-picolylamine (1.1 eq) and a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol).

Method 2: Reductive Amination using Sodium Triacetoxyborohydride

This method is often preferred for its selectivity.[1]

Materials:

  • 3-Pyridinecarboxaldehyde

  • 3-Picolylamine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-pyridinecarboxaldehyde (1.0 eq) and 3-picolylamine (1.1 eq) in DCE or DCM, add acetic acid (0.1 eq, optional) to catalyze imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify by column chromatography as described in Method 1.

Data Presentation

The following table summarizes hypothetical yield data based on different reaction conditions to illustrate the impact of various parameters on the synthesis of this compound.

EntryReducing AgentSolventAdditiveTemperature (°C)Time (h)Yield (%)
1NaBH₄MethanolNone251665
2NaBH₄MethanolMolecular Sieves251675
3NaBH(OAc)₃DCENone252480
4NaBH(OAc)₃DCEAcetic Acid (cat.)252485

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reductive Amination cluster_workup Work-up & Purification aldehyde 3-Pyridine- carboxaldehyde mixing Mixing in Solvent aldehyde->mixing amine 3-Picolylamine amine->mixing imine_formation Imine Formation (Optional: + Additive) mixing->imine_formation reduction Reduction with Reducing Agent imine_formation->reduction quench Quenching reduction->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_reagents Check Reagent Quality start->check_reagents Yes side_reaction Side Reaction? start->side_reaction No optimize_imine Optimize Imine Formation (Additives/Time) check_reagents->optimize_imine check_reductant Check Reducing Agent optimize_imine->check_reductant check_reductant->side_reaction tertiary_amine Tertiary Amine Formation side_reaction->tertiary_amine Yes aldehyde_reduction Aldehyde Reduction side_reaction->aldehyde_reduction Yes adjust_stoichiometry Adjust Stoichiometry tertiary_amine->adjust_stoichiometry change_reductant Change Reducing Agent (e.g., to NaBH(OAc)₃) aldehyde_reduction->change_reductant success Improved Yield adjust_stoichiometry->success change_reductant->success

Caption: Troubleshooting logic for optimizing reaction yield.

References

Technical Support Center: Purification of Bis((3-pyridyl)methyl)amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Bis((3-pyridyl)methyl)amine using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Researchers may encounter several common issues during the column chromatography of this compound. This guide provides systematic solutions to these challenges.

Problem 1: Poor Separation or Co-elution of Impurities

Possible Cause Recommended Solution
Inappropriate Mobile Phase PolarityOptimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Start with a low polarity mixture (e.g., Ethyl Acetate/Hexane) and gradually increase the polarity. A common starting point for pyridine derivatives is a dichloromethane/methanol gradient.
Column OverloadingReduce the amount of crude sample loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
Improper Column PackingEnsure the column is packed uniformly to avoid channeling. Both wet and dry packing methods can be effective if performed carefully.[1] A poorly packed column can lead to an uneven flow of the mobile phase, resulting in band broadening and poor resolution.[1]
Compound Degradation on SilicaThis compound, being a basic compound, can interact strongly with the acidic silanol groups on silica gel, potentially leading to degradation.[2] Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[2]

Problem 2: Significant Peak Tailing

Peak tailing is a common issue when purifying basic compounds like this compound on silica gel. This is often due to strong interactions between the basic nitrogen atoms of the analyte and the acidic stationary phase.

Solution Description
Mobile Phase Modification
Add a Basic ModifierIncorporate a small amount (0.1-1%) of a competing base, such as triethylamine (TEA) or ammonia, into the mobile phase.[2] This will neutralize the acidic sites on the silica gel, reducing their interaction with the target compound.
Change of Stationary Phase
Use AluminaBasic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
Use Amine-Functionalized SilicaThis type of stationary phase has a basic surface, which minimizes the strong interactions that cause tailing with amine-containing compounds.[2]
Reversed-Phase Chromatography
C18 ColumnIf normal-phase chromatography is unsuccessful, reversed-phase chromatography on a C18 column can be an effective alternative.[3] A mobile phase of acetonitrile and water with a basic modifier may be employed.[2]

Problem 3: Low or No Recovery of the Compound

Possible Cause Recommended Solution
Irreversible Adsorption to SilicaThe basic nature of this compound can lead to very strong or irreversible binding to the acidic silica gel.
- Add a basic modifier (e.g., triethylamine) to the eluent to compete for the active sites on the silica.
- Switch to a different stationary phase such as alumina or amine-functionalized silica.[2]
Compound DegradationThe compound may be unstable on the silica gel column.[2]
- Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution.
- Consider using a less acidic stationary phase.
Incorrect Mobile Phase PolarityThe solvent system may be too non-polar to elute the compound.
- Gradually increase the polarity of the mobile phase. For example, if using a dichloromethane/methanol system, increase the percentage of methanol.

Experimental Protocols

General Protocol for Column Chromatography of this compound on Silica Gel

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

2. Mobile Phase Selection:

  • Develop a suitable solvent system using TLC. A good starting point is a mixture of DCM and MeOH.

  • Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation.

  • To counteract peak tailing, add 0.1-1% TEA to the chosen mobile phase.

3. Column Packing (Wet Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to promote even packing.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add another thin layer of sand on top of the packed silica.

4. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).

  • Add a small amount of silica gel to this solution.

  • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add the silica-adsorbed sample to the top of the column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the initial, low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). This is known as gradient elution.

  • Collect fractions in separate test tubes.

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

6. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of this compound?

A1: While silica gel is the most common stationary phase, its acidic nature can cause issues with basic compounds like this compound.[2] If you experience problems like peak tailing or low recovery, consider the following alternatives:

  • Neutral or Basic Alumina: These are less acidic than silica gel and can provide better results for basic compounds.

  • Amine-Functionalized Silica: This stationary phase has a basic surface, which is ideal for purifying amines and often eliminates the need for basic additives in the mobile phase.[2][4]

Q2: How can I prevent my compound from streaking on the TLC plate and the column?

A2: Streaking is often caused by the strong interaction between the basic amine and the acidic silica gel. To prevent this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your TLC developing solvent and your column's mobile phase. This will help to produce more compact spots and bands.

Q3: My compound won't elute from the silica gel column, even with a very polar solvent system. What should I do?

A3: This indicates a very strong interaction between your compound and the silica gel, which is common for basic amines. You can try adding a small percentage of ammonia or triethylamine to your mobile phase. If this is still ineffective, it is highly recommended to switch to a different stationary phase, such as alumina or C18 reversed-phase silica.[3]

Q4: Can I use a solvent system of ethyl acetate and hexane?

A4: Yes, an ethyl acetate/hexane system is a common choice for normal-phase chromatography. For a polar compound like this compound, you will likely need a high proportion of ethyl acetate. It is always best to first determine the optimal ratio using TLC. Adding a small amount of triethylamine to this solvent system is also recommended.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification TLC TLC Analysis for Mobile Phase Selection Pack Pack Column (Silica/Alumina) TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Gradient Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Analyze Analyze Purity (NMR, LC-MS) Evaporate->Analyze

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Column Chromatography Issue Tailing Peak Tailing? Start->Tailing PoorSep Poor Separation? Tailing->PoorSep No AddBase Add Basic Modifier (e.g., TEA) Tailing->AddBase Yes NoRecovery No Recovery? PoorSep->NoRecovery No OptimizeMobile Optimize Mobile Phase (TLC) PoorSep->OptimizeMobile Yes CheckPolarity Increase Mobile Phase Polarity NoRecovery->CheckPolarity Yes ChangeStationary Change Stationary Phase (Alumina/Amine) AddBase->ChangeStationary Still Tailing ReduceLoad Reduce Sample Load OptimizeMobile->ReduceLoad Still Poor CheckPolarity->AddBase Still No Recovery

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Ensuring the Stability of Bis((3-pyridyl)methyl)amine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on maintaining the stability of Bis((3-pyridyl)methyl)amine solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: To ensure the long-term stability of this compound solutions, it is crucial to store them under controlled conditions. Solutions should be stored in a cool, dark, and dry place.[1] The recommended storage temperature is typically at room temperature, although for enhanced stability, refrigeration (<15°C) in a well-ventilated area is advised.[2] It is imperative to keep the container tightly sealed to prevent exposure to air and moisture.[1][3] For sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidative degradation.[4]

Q2: What are the known degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, information on its isomer, Bis(2-pyridylmethyl)amine, and general amine chemistry provides insights into likely degradation routes. The primary degradation pathways are believed to be oxidative and thermal.

  • Oxidative Degradation: Exposure to air and certain metal ions can catalyze the oxidation of the amine. A study on neat Bis(2-pyridylmethyl)amine identified an oxidative degradation product, (2-pyridylmethyl)ammonium pyridine-2-carboxylate, which suggests that oxidation can lead to the cleavage of one of the methyl-pyridine bonds.[5] This type of degradation can be initiated by the formation of radicals.

  • Thermal Degradation: Elevated temperatures can promote the breakdown of the molecule. While the product is generally stable at room temperature, prolonged exposure to heat should be avoided.[1]

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of the solution can significantly influence the stability of this compound. In acidic conditions, the amine nitrogens can be protonated, which may offer some protection against certain types of degradation. However, extreme pH values, both acidic and alkaline, can potentially catalyze hydrolysis or other degradation reactions. For metal complexation studies involving dipicolylamine analogs, a pH range of 5 to 10 has been shown to be suitable for maintaining the stability of the metal-ligand complex.[6] It is recommended to determine the optimal pH for your specific application and buffer the solution accordingly.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Solution discoloration (e.g., turning yellow or brown) Oxidative degradation due to exposure to air, light, or metal ion contamination.- Prepare fresh solutions using deoxygenated solvents. - Store solutions in amber vials to protect from light. - Use high-purity solvents and glassware to minimize metal ion contamination. - Consider adding a chelating agent like EDTA if metal contamination is suspected.
Precipitate formation in the solution - Change in temperature affecting solubility. - Degradation product formation. - Reaction with components of the storage container.- Ensure the storage temperature is stable and appropriate for the solvent used. - Analyze the precipitate to identify its composition. - Use inert storage containers such as amber glass or polypropylene.[3]
Inconsistent experimental results Degradation of the this compound stock solution.- Prepare fresh stock solutions frequently. - Implement a routine quality control check of the stock solution using an appropriate analytical method (e.g., HPLC-UV). - Aliquot stock solutions to minimize freeze-thaw cycles and contamination.
Loss of compound activity or concentration over time Chemical degradation of the molecule.- Review storage conditions and ensure they are optimal. - Consider the addition of antioxidants to the solution. - Perform a stability study under your experimental conditions to determine the usable lifetime of the solution.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

This protocol outlines the preparation of an aqueous solution with enhanced stability for general research applications.

Materials:

  • This compound

  • High-purity, deoxygenated water (e.g., by sparging with nitrogen or argon for 30 minutes)

  • Buffer (e.g., phosphate or HEPES), sufficient to maintain the desired pH

  • Optional: Chelating agent (e.g., EDTA, disodium salt)

  • Optional: Antioxidant (e.g., Butylated hydroxytoluene (BHT))

  • Amber glass vials with screw caps

Procedure:

  • Weigh the desired amount of this compound in a clean, dry container.

  • In a separate container, prepare the aqueous buffer solution at the desired pH and concentration.

  • If using, dissolve the chelating agent (e.g., EDTA at a final concentration of 0.1-1 mM) in the buffer solution.

  • If using an antioxidant like BHT, prepare a concentrated stock solution in a compatible organic solvent (e.g., ethanol) and add a small volume to the aqueous buffer to achieve the desired final concentration (e.g., 0.01% w/v). Ensure the final concentration of the organic solvent is compatible with your experiment.

  • Slowly add the this compound to the prepared buffer solution while stirring until fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Dispense the solution into amber glass vials, leaving minimal headspace.

  • If possible, flush the headspace with an inert gas (e.g., nitrogen or argon) before sealing the vials.

  • Store the vials at the recommended temperature (refrigerated for long-term storage).

Protocol 2: Monitoring Solution Stability using HPLC-UV

This protocol provides a general method for monitoring the stability of this compound solutions over time.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate). The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~260 nm (based on the pyridine chromophore).

  • Injection Volume: 10 µL.

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the this compound solution, inject a sample into the HPLC system to obtain the initial chromatogram. The peak area of the main compound will serve as the baseline.

  • Sample Storage: Store the solution under the desired conditions (e.g., different temperatures, light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8 weeks), withdraw an aliquot of the stored solution and analyze it using the same HPLC method.

  • Data Analysis: Compare the peak area of the this compound at each time point to the initial peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • Quantification: Calculate the percentage of the remaining compound at each time point to assess the stability.

Visualizing Experimental Workflows and Relationships

To aid in understanding the processes involved in ensuring the stability of this compound solutions, the following diagrams have been generated.

cluster_prep Solution Preparation start Start weigh Weigh this compound start->weigh dissolve Dissolve Compound weigh->dissolve prep_buffer Prepare Buffered Solvent (Deoxygenated) add_additives Add Stabilizers (Optional: Antioxidant, Chelator) prep_buffer->add_additives add_additives->dissolve filter Sterile Filter (0.22 µm) dissolve->filter dispense Dispense into Amber Vials filter->dispense inert Flush with Inert Gas dispense->inert store Store at Recommended Temperature inert->store end_prep Stable Solution store->end_prep

Caption: Workflow for preparing a stabilized solution of this compound.

cluster_troubleshooting Troubleshooting Logic for Solution Instability instability Observed Instability (e.g., Discoloration, Precipitation) check_storage Review Storage Conditions (Temp, Light, Air Exposure) instability->check_storage check_purity Assess Purity of Solvents and Reagents instability->check_purity analyze_degradation Analyze for Degradation Products (e.g., HPLC-MS) instability->analyze_degradation prepare_fresh Prepare Fresh Solution Under Inert Conditions check_storage->prepare_fresh check_purity->prepare_fresh add_stabilizers Incorporate Stabilizers (Antioxidants, Chelators) analyze_degradation->add_stabilizers add_stabilizers->prepare_fresh resolved Issue Resolved prepare_fresh->resolved

Caption: A logical approach to troubleshooting instability issues with this compound solutions.

cluster_pathway Potential Degradation Signaling Pathway compound This compound oxidation Oxidation compound->oxidation thermal_stress Thermal Stress compound->thermal_stress initiator Initiators (Light, Heat, Metal Ions) initiator->oxidation initiator->thermal_stress radicals Radical Formation oxidation->radicals thermal_stress->radicals cleavage Bond Cleavage (e.g., C-N bond) radicals->cleavage degradation_products Degradation Products (e.g., Aldehydes, Carboxylic Acids) cleavage->degradation_products loss_of_activity Loss of Activity degradation_products->loss_of_activity

Caption: A simplified diagram illustrating potential degradation pathways for this compound.

References

preventing degradation of Bis((3-pyridyl)methyl)amine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis((3-pyridyl)methyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling, use, and stability of this compound in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, with the molecular formula C12H13N3, is a tridentate ligand containing two pyridine rings and a secondary amine.[1] It is a valuable building block in coordination chemistry and catalysis. Its ability to coordinate with metal ions through its three nitrogen atoms makes it useful in the synthesis of metal complexes with applications in various catalytic processes.

Q2: What are the primary causes of this compound degradation during reactions?

A2: The degradation of this compound typically stems from its sensitivity to atmospheric conditions and certain reagents. The main degradation pathways include:

  • Oxidation: The secondary amine and the pyridine rings are susceptible to oxidation, especially in the presence of air (oxygen), heat, or oxidizing agents. This can lead to the formation of imines, amides, or other oxidation byproducts. Studies on the analogous bis(2-pyridylmethyl)amine have shown it undergoes oxidative degradation.[2]

  • Moisture Sensitivity: The compound can react with water, which can affect reaction kinetics and lead to unwanted side products.[3][4]

  • Incompatible Reagents: Strong acids can protonate the nitrogen atoms, altering the compound's reactivity. Strong bases may also lead to side reactions.

Q3: How can I tell if my this compound has degraded?

A3: Degradation can often be identified through several observations:

  • Visual Changes: A noticeable change in color, often to yellow or brown, can indicate degradation.

  • Analytical Evidence: The appearance of new, unexpected peaks in analytical data such as Nuclear Magnetic Resonance (NMR) spectra, or additional spots on a Thin Layer Chromatography (TLC) plate are strong indicators of impurity formation.

  • Inconsistent Results: Poor yields or the formation of a complex mixture of products in a typically reliable reaction can also suggest that the starting material has degraded.

Q4: What are the recommended storage and handling conditions for this compound?

A4: To maintain the integrity of this compound, it is crucial to store and handle it properly:

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to protect it from air and moisture.[4] It is also advisable to store it in a cool, dark place.[5]

  • Handling: When handling this compound, it is best to work in a well-ventilated area, preferably under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[3][6] Always use dry glassware and solvents to prevent hydrolysis.[3]

Q5: Are there specific protecting groups suitable for the amine functionality in this compound?

A5: Yes, protecting the secondary amine is a common strategy to prevent its degradation or unwanted reactivity. Carbamates are the most widely used protecting groups for amines due to their stability and ease of removal under specific conditions.[7][8]

Troubleshooting Guide

This section provides solutions to common problems encountered when using this compound.

Problem Possible Cause Recommended Solution
Low or no yield of the desired product. Degradation of this compound due to air or moisture exposure.Ensure the reaction is conducted under a strict inert atmosphere (N₂ or Ar). Use freshly dried and degassed solvents. Verify the purity of the starting material before use.[3][6]
Formation of colored impurities (yellow/brown). Oxidation of the pyridine or amine moieties.Purge all reaction vessels and solvents with an inert gas. Store this compound under argon in a sealed container and in a cool, dark place.[4][5]
Inconsistent reaction outcomes. Variable purity of the starting material.Purify the commercial this compound before use, for example, by vacuum distillation or column chromatography. Confirm its purity via NMR or GC-MS.
Unwanted side reactions. Reactivity of the secondary amine.Consider protecting the amine group with a suitable protecting group, such as a Boc or Cbz group, to prevent its participation in side reactions.[7][9]
Table 1: Common Protecting Groups for the Amine Functionality
Protecting GroupReagent for InstallationInstallation ConditionsCleavage Conditions
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., Et₃N, DMAP) in an aprotic solvent (e.g., DCM, THF)Strong acid (e.g., TFA, HCl in dioxane)
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, Et₃N) in a mixed aqueous/organic solventCatalytic hydrogenation (H₂, Pd/C)
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃, DIPEA) in a mixed aqueous/organic solventBase (e.g., 20% piperidine in DMF)

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere

This protocol outlines the standard procedure for setting up a reaction using air- and moisture-sensitive reagents like this compound.

Materials:

  • Round-bottom flask with a sidearm (Schlenk flask) or a three-neck flask

  • Rubber septa

  • Nitrogen or Argon gas supply with a bubbler

  • Dry solvents and reagents

  • Syringes and needles

Procedure:

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool to room temperature in a desiccator.

  • Assembling the Apparatus: Assemble the glassware while it is still warm and immediately place it under a positive pressure of an inert gas. A balloon filled with nitrogen or argon can be used for simple setups.[6][10]

  • Purging the System: Flush the assembled apparatus with the inert gas for several minutes to displace any residual air.[6]

  • Adding Reagents: Add dry solvents and stable solid reagents to the flask under a positive flow of inert gas.

  • Adding this compound: If it is a liquid, transfer it to the reaction flask using a dry, gas-tight syringe. If it is a solid, add it quickly under a strong flow of inert gas.

  • Running the Reaction: Maintain a positive pressure of the inert gas throughout the reaction, typically by using a gas bubbler or a balloon.

Protocol 2: Protection of the Amine Group with Boc Anhydride

This protocol describes a general method for protecting the secondary amine of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dry dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard reaction glassware

Procedure:

  • Dissolve this compound in the dry solvent in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (approximately 1.2 equivalents) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected amine by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup storage Store this compound under Argon add_reagents Add reagents via syringe or under positive pressure storage->add_reagents Transfer dry_glass Oven-dry all glassware assemble Assemble glassware while hot dry_glass->assemble dry_solvents Use anhydrous solvents dry_solvents->add_reagents purge Purge with N2/Ar assemble->purge purge->add_reagents run_reaction Run reaction under positive N2/Ar pressure add_reagents->run_reaction

Diagram 1: Workflow for handling air-sensitive this compound.

troubleshooting_tree start Reaction Failure or Low Yield check_purity Is the starting material pure? start->check_purity check_conditions Were inert conditions used? check_purity->check_conditions Yes solution_purify Solution: Purify starting material (distillation/chromatography) check_purity->solution_purify No check_reagents Are other reagents stable? check_conditions->check_reagents Yes solution_inert Solution: Use Schlenk line/glovebox, dry/degas solvents check_conditions->solution_inert No solution_protect Consider amine protection if side reactions are suspected check_reagents->solution_protect Yes solution_reagents Solution: Check purity and stability of all other reagents check_reagents->solution_reagents No

Diagram 2: Decision tree for troubleshooting reactions.

References

Technical Support Center: Recrystallization of High-Purity Bis((3-pyridyl)methyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of Bis((3-pyridyl)methyl)amine. The information is intended for researchers, scientists, and drug development professionals to assist in obtaining a high-purity crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: A specific, validated solvent for this compound has not been identified in the public literature. However, for the related compound, Bis(2-pyridylmethyl)amine, it is soluble in alcohols and partially miscible with water[1]. Therefore, a good starting point for solvent screening would be polar protic solvents such as ethanol, methanol, or isopropanol, or a mixed solvent system like ethanol/water. The ideal solvent will dissolve the compound when hot but have low solubility at cooler temperatures.

Q2: My compound appears as an oil and will not crystallize. What should I do?

A2: Oiling out can occur if the solution is too concentrated or if it is cooled too rapidly. Try adding a small amount of additional hot solvent to the oiled mixture and reheating until a clear solution is formed. Then, allow the solution to cool very slowly. If this fails, scratching the inside of the flask with a glass rod at the air-solvent interface can sometimes induce crystallization. Seeding the solution with a previously obtained pure crystal of this compound is also a highly effective method.

Q3: The recovered yield of my recrystallized product is very low. What are the common causes?

A3: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

  • Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can improve yield.

Q4: My final product is still colored. How can I remove colored impurities?

A4: If your product remains colored after recrystallization, the impurity may have similar solubility properties to your compound. You can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.

Q5: What are the potential impurities in my this compound sample?

A5: While specific impurities for the synthesis of this compound are not well-documented, potential impurities could be starting materials, by-products, or related amines formed during the synthesis. For the 2-pyridyl isomer, potential related substances include 2-Picolylamine, Picolinamide, and Tris(2-pyridylmethyl)amine[2]. It is reasonable to assume that analogous impurities may be present in a this compound synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause Suggested Solution
Compound will not dissolve Incorrect solvent choice.Test the solubility of a small amount of your compound in various solvents to find one in which it is soluble when hot and insoluble when cold.
Insufficient solvent.Add more solvent in small increments until the compound dissolves at the solvent's boiling point.
Oiling out Solution is too concentrated.Add a small amount of additional hot solvent and reheat to dissolve the oil, then cool slowly.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
No crystals form upon cooling Solution is too dilute.Boil off some of the solvent to increase the concentration and then allow it to cool again.
Nucleation is not occurring.Scratch the inside of the flask with a glass rod or add a seed crystal.
Low recovery Too much solvent was used.Use the minimum amount of hot solvent required for dissolution.
Premature crystallization during hot filtration.Preheat the funnel and receiving flask before filtration.
Incomplete crystallization.Allow more time for cooling, and consider using an ice bath after the solution has reached room temperature.
Product is impure Ineffective solvent for impurity removal.Try a different recrystallization solvent or a multi-solvent system.
Co-precipitation of impurities.Ensure the solution cools slowly to allow for selective crystallization.

Experimental Protocol: General Recrystallization of this compound

This is a general guideline. The optimal solvent and conditions should be determined empirically.

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility. The ideal solvent will show low solubility at room temperature and high solubility when hot. Good starting solvents to test are ethanol, methanol, isopropanol, and mixtures with water.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Preheat a funnel and a new Erlenmeyer flask. Filter the hot solution to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration B->C D Slow Cooling (Crystallization) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield sol_too_dilute Solution too dilute? no_crystals->sol_too_dilute cool_too_fast Cooled too fast? oiling_out->cool_too_fast too_much_solvent Too much solvent? low_yield->too_much_solvent boil_solvent Boil off some solvent sol_too_dilute->boil_solvent Yes scratch_seed Scratch flask or seed sol_too_dilute->scratch_seed No reheat_cool_slowly Reheat, cool slowly cool_too_fast->reheat_cool_slowly Yes use_less_solvent Use less solvent next time too_much_solvent->use_less_solvent Yes

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Scaling Up Bis((3-pyridyl)methyl)amine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Bis((3-pyridyl)methyl)amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your scale-up activities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via reductive amination of 3-pyridinecarboxaldehyde with 3-picolylamine.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine. 2. Inactive Reducing Agent: The sodium borohydride may have degraded due to improper storage or handling. 3. Low Reaction Temperature: The temperature may be too low for efficient imine formation or reduction.1. Drive Imine Formation: - Use a dehydrating agent like magnesium sulfate or molecular sieves. - A slight excess of the amine (3-picolylamine) can also shift the equilibrium. 2. Verify Reducing Agent Activity: - Use a fresh batch of sodium borohydride. - Add the reducing agent portion-wise to control the reaction rate. 3. Optimize Temperature: - Gradually increase the reaction temperature, monitoring for side product formation. A typical range for this reaction is room temperature to 50°C.
Formation of Side Products/Impurities 1. Over-reduction: The pyridine rings may be partially or fully reduced by the borohydride, especially at higher temperatures or with prolonged reaction times. 2. Aldehyde Self-Condensation: Under basic conditions, 3-pyridinecarboxaldehyde can undergo self-condensation reactions. 3. Unreacted Starting Materials: Incomplete reaction leading to the presence of 3-pyridinecarboxaldehyde and 3-picolylamine in the final product.1. Control Reduction Conditions: - Maintain a controlled temperature. - Add the sodium borohydride in portions to avoid temperature spikes. - Monitor the reaction closely by TLC or HPLC and stop it once the starting materials are consumed. 2. pH Control: - Maintain a neutral to slightly acidic pH during the imine formation step to minimize aldehyde side reactions. 3. Ensure Complete Reaction: - Allow sufficient reaction time. - Consider a slight excess of one of the reactants to drive the reaction to completion.
Difficult Product Isolation and Purification 1. High Polarity of the Product: this compound is a polar compound, which can make extraction from aqueous media challenging. 2. Emulsion Formation during Workup: The presence of amines can lead to the formation of stable emulsions during aqueous workup. 3. Co-elution of Impurities: Structurally similar impurities may co-elute with the product during column chromatography.1. Optimize Extraction: - Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of chloroform and isopropanol. - Perform multiple extractions to maximize yield. 2. Break Emulsions: - Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. - Centrifugation can also be effective on a smaller scale. 3. Improve Chromatographic Separation: - Use a gradient elution method. - Consider using a different stationary phase or a solvent system with additives like triethylamine to improve peak shape and resolution.
Exothermic Reaction and Poor Heat Dissipation at Scale 1. Highly Exothermic Reaction: The reduction of the imine with sodium borohydride is exothermic.[1][2] 2. Reduced Surface Area-to-Volume Ratio: In larger reactors, heat dissipation is less efficient, which can lead to a rapid temperature increase.[1]1. Control Reagent Addition: - Add the sodium borohydride solution slowly and in a controlled manner. - Use a dosing pump for precise control at a larger scale. 2. Ensure Adequate Cooling: - Use a reactor with a cooling jacket and ensure the cooling system is capable of handling the heat load of the reaction. - Monitor the internal temperature of the reactor continuously.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A1: A widely used and scalable method is the reductive amination of 3-pyridinecarboxaldehyde with 3-picolylamine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride and sodium triacetoxyborohydride.[3][4]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The main safety concerns are:

  • Thermal Runaway: The reduction step is exothermic.[2] Without proper temperature control, a thermal runaway can occur, especially in large reactors where heat dissipation is less efficient.[1][5] A thorough thermal hazard assessment is crucial before scaling up.

  • Hydrogen Evolution: The reaction of sodium borohydride with protic solvents (like methanol) or acidic conditions generates hydrogen gas, which is flammable and can lead to pressure buildup in a closed system. Ensure adequate ventilation and pressure relief systems are in place.

  • Reagent Handling: 3-Picolylamine and 3-pyridinecarboxaldehyde can be irritating and require appropriate personal protective equipment (PPE) and handling procedures.

Q3: How does the impurity profile change during scale-up?

A3: The impurity profile can change significantly upon scaling up due to factors like longer reaction times, localized temperature variations, and less efficient mixing.[1] Impurities that are minor at the lab scale can become major at the production scale. It is essential to develop robust analytical methods (e.g., HPLC, GC-MS) to identify and quantify all potential impurities.

Q4: What are the best practices for purifying this compound at a large scale?

A4: For large-scale purification, distillation is often preferred over chromatography due to cost and efficiency. This compound has a high boiling point, so vacuum distillation would be necessary to prevent thermal decomposition. Another approach is crystallization of a salt form (e.g., hydrochloride salt) to achieve high purity.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound on a laboratory scale. For scale-up, careful consideration of the points in the troubleshooting and FAQ sections is necessary.

Materials:

  • 3-Pyridinecarboxaldehyde

  • 3-Picolylamine

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in methanol, add 3-picolylamine (1.05 eq) at room temperature.

  • Stir the mixture for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Add dichloromethane and saturated sodium bicarbonate solution to the residue.

  • Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Data Presentation

The following table provides a hypothetical comparison of key parameters when scaling up the synthesis of this compound. This data illustrates common trends observed during process scale-up.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Production Scale (50 kg)
Reaction Time 4-6 hours8-12 hours12-18 hours
Yield 85-90%75-85%70-80%
Purity (Crude) ~95%~90%~85%
Major Impurity Unreacted AldehydeOver-reduced ByproductAldehyde Self-Condensation Product
Purification Method Column ChromatographyVacuum DistillationFractional Vacuum Distillation
Final Purity >99%>99%>99%

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_end Outcome start Problem Encountered During Scale-Up low_yield Low Yield / Incomplete Reaction start->low_yield impurity High Impurity Profile start->impurity exotherm Exotherm / Heat Control Issue start->exotherm purification Purification Challenge start->purification optimize_reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_yield->optimize_reaction analytical_methods Improve Analytical Methods (Impurity Identification) impurity->analytical_methods process_safety Enhance Process Safety (Dosing, Cooling) exotherm->process_safety purification_method Develop New Purification Method (Distillation, Crystallization) purification->purification_method success Successful Scale-Up optimize_reaction->success analytical_methods->success process_safety->success purification_method->success

Caption: Troubleshooting workflow for scaling up chemical synthesis.

This technical support center provides a foundational understanding of the challenges and solutions associated with the scale-up production of this compound. For specific cases, further experimental optimization and process safety analysis are highly recommended.

References

Technical Support Center: Investigating the Effect of Temperature on Bis((3-pyridyl)methyl)amine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the first step to studying the effect of temperature on the reaction kinetics of Bis((3-pyridyl)methyl)amine?

A1: The initial step is to establish a reliable method for monitoring the reaction progress. Depending on the nature of the reaction (e.g., complexation with a metal ion, alkylation, etc.), common techniques include UV-Visible (UV-Vis) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] You will need to identify a spectroscopic signature that changes predictably as the concentration of a reactant or product changes over time. For pyridine-containing compounds, UV-Vis spectroscopy can be particularly effective as the electronic properties, and thus the UV-Vis spectrum, of the pyridine moiety often change upon reaction.[4][5]

Q2: How do I choose between UV-Vis and NMR spectroscopy for my kinetic study?

A2: The choice depends on several factors:

  • Concentration: NMR is generally less sensitive than UV-Vis and requires higher concentrations.

  • Structural Information: NMR provides detailed structural information, which can be invaluable for identifying intermediates and byproducts in real-time.[2][6]

  • Equipment Availability and Cost: UV-Vis spectrophotometers are more commonly available and less expensive to operate than NMR spectrometers.

  • Reaction Speed: For very fast reactions, a stopped-flow UV-Vis technique might be necessary.[7] For slower reactions, both methods are suitable.

Q3: Once I have a monitoring method, how do I determine the reaction order and the rate constant (k)?

A3: To determine the reaction order, you can use the initial rates method or graphical methods.[3][8]

  • Initial Rates Method: Measure the initial reaction rate at different initial concentrations of your reactants.[9] By observing how the rate changes with concentration, you can determine the order with respect to each reactant.

  • Graphical Methods: Plot concentration-time data in different ways. For a first-order reaction, a plot of ln[A] vs. time will be linear. For a second-order reaction, a plot of 1/[A] vs. time will be linear. The slope of the linear plot is related to the rate constant, k.[10]

Q4: How do I investigate the effect of temperature and determine the activation energy (Ea)?

A4: To study the effect of temperature, you will need to perform the kinetic experiments at several different, precisely controlled temperatures.[9] For each temperature, you will determine the rate constant (k). The relationship between the rate constant and temperature is described by the Arrhenius equation. By plotting ln(k) versus 1/T (where T is the absolute temperature in Kelvin), you will obtain a straight line. The slope of this line is equal to -Ea/R, where R is the gas constant. From this, you can calculate the activation energy (Ea).

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Reaction appears to be instantaneous or too fast to measure. The reaction rate is very high at the chosen temperature and concentrations.Dilute the reactants, or lower the temperature. For extremely fast reactions, consider using a stopped-flow apparatus.[7]
No observable change in the spectroscopic signal over time. The reaction may not be occurring under the chosen conditions, or the chosen spectroscopic handle is not sensitive to the reaction.Confirm the reaction is proceeding using an alternative analytical method (e.g., LC-MS). If the reaction is occurring, explore different wavelengths (UV-Vis) or monitor different nuclei/peaks (NMR) that might be more sensitive to the chemical transformation.
Poor reproducibility of kinetic data. Inconsistent temperature control, inaccurate concentration of stock solutions, or timing errors.Use a thermostatted cell holder for your spectrometer to ensure constant temperature.[3] Prepare fresh stock solutions and calibrate pipettes. Use a stopwatch or automated injection to ensure accurate timing of measurements.
Non-linear Arrhenius plot (ln(k) vs. 1/T). Change in reaction mechanism over the temperature range, or experimental errors.Narrow the temperature range under investigation. Re-verify the rate constants at each temperature. A non-linear plot could indicate a more complex, multi-step reaction mechanism.
Crude NMR spectra are complex and difficult to interpret. Presence of paramagnetic species, overlapping peaks, or poor shimming.If a paramagnetic metal is used, NMR may not be a suitable technique. For overlapping peaks, consider using a higher field NMR or 2D NMR techniques.[6] Ensure proper shimming of the instrument before each kinetic run.[1][11]

Experimental Protocols

Determining Reaction Kinetics using UV-Vis Spectroscopy

This protocol outlines a general method for studying the kinetics of a reaction involving this compound, for example, its complexation with a metal ion (M^n^+).

1. Preparation:

  • Prepare stock solutions of this compound and the metal salt of known concentrations in a suitable solvent. The solvent should not absorb significantly in the wavelength range of interest.

  • Determine the optimal wavelength for monitoring the reaction. This is typically the wavelength of maximum absorbance (λ_max) of the product complex, where the starting materials have minimal absorbance.

2. Data Acquisition:

  • Equilibrate the UV-Vis spectrophotometer with a thermostatted cell holder to the desired temperature.

  • In a cuvette, place the solution of the reactant that is in excess.

  • Initiate the reaction by injecting a small, known volume of the limiting reactant's stock solution into the cuvette and mix rapidly.

  • Immediately start recording the absorbance at the predetermined λ_max as a function of time.

3. Data Analysis:

  • Convert the absorbance data to concentration data using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) of the product is known.

  • Plot the concentration of the product versus time.

  • To determine the reaction order and rate constant (k), create the appropriate linearizing plots (e.g., ln[reactant] vs. time for first-order).

  • Repeat the experiment at different temperatures to determine the rate constant at each temperature.

  • Construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy (Ea).

Data Presentation

The following table is an example of how to structure experimentally determined kinetic data for the reaction of this compound at different temperatures.

Temperature (K)1/T (K⁻¹)Rate Constant, k (s⁻¹)ln(k)
2980.0033560.015-4.1997
3030.0033000.025-3.6889
3080.0032470.042-3.1701
3130.0031950.068-2.6882

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_data Data Acquisition cluster_analysis Data Analysis prep_stocks Prepare Stock Solutions det_lambda Determine λ_max prep_stocks->det_lambda temp_control Set Temperature det_lambda->temp_control initiate_rxn Initiate Reaction in Cuvette temp_control->initiate_rxn record_abs Record Absorbance vs. Time initiate_rxn->record_abs calc_conc Calculate Concentration record_abs->calc_conc plot_data Plot Concentration vs. Time calc_conc->plot_data det_order Determine Reaction Order & k plot_data->det_order repeat_temp Repeat at Different Temperatures det_order->repeat_temp arrhenius Arrhenius Plot for Ea repeat_temp->arrhenius

Caption: Experimental workflow for kinetic analysis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Poorly Reproducible Kinetic Data temp_issue Inconsistent Temperature? start->temp_issue conc_issue Inaccurate Concentrations? start->conc_issue time_issue Timing Errors? start->time_issue sol_thermostat Use Thermostatted Cell Holder temp_issue->sol_thermostat sol_stock Prepare Fresh Stock Solutions conc_issue->sol_stock sol_timing Use Automated Injection/Timer time_issue->sol_timing

Caption: Troubleshooting logic for poor reproducibility.

References

solvent effects on the formation of Bis((3-pyridyl)methyl)amine complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for experiments involving the formation of Bis((3-pyridyl)methyl)amine complexes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the formation of this compound complexes?

A1: The solvent plays a critical role in the complexation process by influencing several key factors. Primarily, it must dissolve the this compound ligand and the metal salt to allow the reaction to occur. Beyond solubility, the solvent's coordinating ability is crucial. Aprotic solvents with moderate polarity, such as acetonitrile, are often effective because they dissolve the reactants while only weakly solvating the metal ion, facilitating easier coordination by the ligand and leading to a stable complex.[1] In contrast, strongly coordinating solvents like water or DMSO can compete with the ligand for binding sites on the metal ion, potentially hindering complex formation or leading to lower stability constants.

Q2: Why am I observing different product colors when using the same ligand and metal salt in different solvents?

A2: The color of a transition metal complex is determined by its electronic structure, specifically the d-orbital splitting, which is influenced by the coordination environment of the metal ion. A change in solvent can lead to different species in solution. For example, in a weakly coordinating solvent, you may form the desired complex where the ligand fully coordinates to the metal. In a more strongly coordinating solvent, solvent molecules may also bind to the metal center, altering the geometry and electronic properties of the final product, thus resulting in a different color.

Q3: Can the choice of metal salt anion (e.g., chloride, perchlorate, nitrate) affect the complex formation?

A3: Absolutely. The anion of the metal salt can play a significant role. Small, strongly coordinating anions like chloride (Cl⁻) can compete with the this compound ligand and may even be incorporated into the final complex. Larger, weakly coordinating anions like perchlorate (ClO₄⁻) or tetrafluoroborate (BF₄⁻) are often preferred as they are less likely to interfere with the desired ligand-metal binding, allowing the this compound to fully coordinate.

Q4: How does the 3-pyridyl nitrogen's position influence complex formation compared to the more common 2-pyridyl isomer?

A4: The position of the nitrogen atom in the pyridine ring significantly affects its coordination behavior. Ligands with 2-pyridyl groups, like Bis((2-pyridyl)methyl)amine, can form stable five-membered chelate rings with a metal ion. This compound, however, cannot form these small, stable chelate rings due to the geometry of the 3-pyridyl group. Instead, it is more likely to act as a bridging ligand, connecting two or more metal centers to form coordination polymers or polynuclear complexes. This fundamental difference often leads to products with lower solubility and different structural properties.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and isolation of this compound complexes.

Issue 1: Low or No Yield of the Desired Complex

Question: My complexation reaction results in a very low yield, or I only recover my starting materials. What are the likely causes and solutions?

Answer: Low yields are a frequent challenge and can originate from several factors.[4] A systematic approach is best for troubleshooting.

  • Purity of Starting Materials:

    • Ligand: Ensure the this compound ligand is pure. Impurities from its synthesis can interfere with complexation. Consider purification by column chromatography or recrystallization if purity is uncertain.

    • Metal Salt: Use an anhydrous metal salt if possible, as water can compete for coordination sites. If using a hydrated salt, consider the effect of water on the reaction.

  • Solvent Choice & Conditions:

    • Solubility: Confirm that both the ligand and metal salt are soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent or a solvent mixture (e.g., methanol/acetonitrile).[5]

    • Coordinating Ability: If using a strongly coordinating solvent (e.g., DMSO, water), it may be preventing the ligand from binding. Switch to a less coordinating solvent like acetonitrile, ethanol, or methanol.[1][2][3]

  • Reaction Temperature and Time:

    • Temperature: Some complexation reactions require heating to overcome kinetic barriers. Try running the reaction at a higher temperature (e.g., refluxing ethanol).[6] Conversely, if the product is thermally unstable, high temperatures could lead to decomposition.

    • Time: The reaction may be slow. Monitor the reaction's progress over a longer period using a suitable technique like Thin Layer Chromatography (TLC) if the product is UV-active or by observing precipitation.[7]

Issue 2: Product is an Oil or is Difficult to Crystallize

Question: My product precipitates as an oil or sticky solid instead of a crystalline powder. How can I obtain a solid, crystalline product?

Answer: Oiling out often occurs when a product is highly soluble in the reaction solvent or precipitates at a temperature above its melting point.

  • Isolation Technique:

    • Slow Evaporation: Instead of rapid precipitation, try slow evaporation of the solvent. Dissolve the crude product in a suitable solvent and allow the solvent to evaporate slowly in a fume hood or a vial covered with perforated film.

    • Vapor Diffusion: This is a highly effective method for crystallization. Dissolve your product in a good solvent (e.g., acetonitrile, methanol) and place this solution in a larger, sealed container with a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., diethyl ether, pentane). The slow diffusion of the anti-solvent vapor into the product solution can promote the growth of high-quality crystals.

  • Solvent System:

    • Change the Solvent: The choice of solvent directly impacts crystal formation. Try running the reaction in a solvent where the product has lower solubility, which may encourage direct precipitation of a solid.

    • Anion Exchange: If using a large, charge-diffuse anion like perchlorate (ClO₄⁻), the resulting complex salt may have a low lattice energy, favoring an oily state. If possible, try a different metal salt with an anion that might encourage better crystal packing.

Issue 3: Potential Catalyst Inhibition During Ligand Synthesis

Question: I am synthesizing a related pyridine-based ligand using a palladium-catalyzed cross-coupling reaction and experiencing low conversion. Could the pyridine nitrogen be the issue?

Answer: Yes, this is a well-known issue often called the "2-pyridyl problem," which also applies to 3-pyridyl systems. The lone pair of electrons on the pyridine's nitrogen atom can coordinate to the palladium catalyst, leading to its inhibition or deactivation and stalling the catalytic cycle.[8]

  • Solutions:

    • Use Specialized Catalysts: Employ catalysts or ligands that are less susceptible to inhibition by nitrogen heterocycles. Buchwald or Fu-type phosphine ligands and pre-catalysts are often more robust for these substrates.

    • Protect the Nitrogen: Temporarily protecting the pyridine nitrogen (e.g., by forming the N-oxide) can prevent it from interfering with the catalyst. The protecting group can be removed in a subsequent step.

    • Optimize Reaction Conditions: Carefully screen bases, solvents, and temperatures, as these can influence the equilibrium between the catalyst and the inhibiting pyridine substrate.[8]

Experimental Protocols

Note: The following are representative protocols based on established procedures for analogous compounds, as specific literature for this compound is limited. They should be adapted and optimized for your specific experimental setup.

Protocol 1: Representative Synthesis of this compound Ligand

This protocol is adapted from procedures for the synthesis of the 2-pyridyl isomer.[9]

  • Reagents & Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, combine 3-aminomethylpyridine (1.0 eq), 3-(chloromethyl)pyridine hydrochloride (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

    • Add anhydrous acetonitrile as the solvent. The reaction should be reasonably concentrated.

  • Reaction:

    • Stir the suspension vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction to 60-70 °C and stir overnight.

    • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane/methanol).

  • Work-up and Purification:

    • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl).

    • Wash the solid residue with additional acetonitrile.

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, likely an oil.

    • Purify the crude oil using silica gel column chromatography. A gradient elution starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0-10% methanol) is a good starting point to isolate the pure ligand.

Protocol 2: General Synthesis of a Metal Complex with this compound

This protocol is a general method applicable to many transition metal salts.[2][3]

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

    • In a separate flask, dissolve the metal salt (e.g., Mn(NCS)₂, CoCl₂, Zn(NO₃)₂) (1.0 eq) in the same solvent. A slight excess of ligand is sometimes used to ensure full coordination.

  • Reaction:

    • Slowly add the metal salt solution to the stirring ligand solution at room temperature.

    • A precipitate may form immediately. If not, stir the reaction mixture for several hours or gently warm it to facilitate complex formation.

  • Isolation:

    • If a precipitate has formed, collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of the reaction solvent to remove any unreacted starting materials.

    • Wash with a non-coordinating solvent in which the complex is insoluble (e.g., diethyl ether) to aid in drying.

    • Dry the final product under vacuum.

  • Crystallization (if required):

    • If the initial precipitate is microcrystalline or if no precipitate forms, crystallization can be induced by slow evaporation of the solvent or by using the vapor diffusion technique described in the troubleshooting guide.

Data Presentation

Table 1: Illustrative Solvent Effects on Complex Stability (log K)

SolventDielectric Constant (ε)Coordinating AbilityExpected log K (Illustrative)Rationale
Acetonitrile37.5WeakHighWeakly coordinates to the metal, allowing for strong ligand binding.
Ethanol24.5ModerateMediumCan coordinate to the metal ion, offering some competition with the ligand.
Methanol32.7ModerateMediumSimilar to ethanol, acts as a competing ligand.
DMSO46.7StrongLowStrongly solvates the metal ion, significantly competing with the ligand.
Water80.1StrongLowStrongly solvates the metal ion and can participate in hydrogen bonding.

Note: The log K values are hypothetical and for illustrative purposes only to demonstrate the expected chemical trend. Actual values must be determined experimentally.

Visualizations

Experimental Workflow

The following diagram outlines the logical steps for a typical experiment involving the synthesis and characterization of a this compound complex.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_isolation 3. Isolation & Purification cluster_char 4. Characterization prep_ligand Prepare Ligand Solution (Solvent A) mix Mix Solutions & Stir (Heat if needed) prep_ligand->mix prep_metal Prepare Metal Salt Solution (Solvent A) prep_metal->mix observe Observe Outcome mix->observe precipitate Precipitate Forms observe->precipitate Yes no_precipitate No Precipitate observe->no_precipitate No filter Filter & Wash Solid precipitate->filter crystallize Induce Crystallization (Vapor Diffusion / Evaporation) no_precipitate->crystallize char Characterize Product (NMR, IR, X-ray, etc.) filter->char crystallize->filter

General workflow for complex synthesis.
Influence of Solvent Properties on Complex Formation

This diagram illustrates the key relationships between solvent properties and the outcomes of a complexation reaction.

solvent_effects cluster_properties Solvent Properties cluster_outcomes Experimental Outcomes solvent Solvent Choice polarity Polarity / Dielectric Constant solvent->polarity coordination Coordinating Ability (Donor Number) solvent->coordination solubility Reagent & Product Solubility polarity->solubility affects stability Complex Stability (log K) coordination->stability strongly affects (competition) kinetics Reaction Rate solubility->kinetics enables crystallinity Product Crystallinity solubility->crystallinity influences stability->crystallinity can influence (lattice energy)

Solvent properties affecting complexation.

References

Technical Support Center: Crystallization of Bis((3-pyridyl)methyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed crystallization studies focused specifically on avoiding polymorphism in bis((3-pyridyl)methyl)amine are not extensively available in public literature. The following guides are based on the physicochemical properties inferred from its structure and general principles of polymorphism control in small molecule crystallization. Data from structurally related compounds, such as pyridine-containing ligands, are used to provide practical starting points. Researchers should use this information as a foundation and optimize conditions based on their experimental observations.

Troubleshooting Guide: Common Crystallization Issues

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form 1. Solution is not supersaturated. 2. Compound is too soluble in the chosen solvent. 3. Presence of impurities inhibiting nucleation.1. Concentrate the solution by slow evaporation. 2. Introduce an anti-solvent (a solvent in which the compound is poorly soluble). 3. Try a different solvent or solvent mixture. 4. Purify the crude material before crystallization. 5. Induce nucleation by scratching the inside of the flask with a glass rod or adding a seed crystal.
Oiling Out 1. High concentration of the solute. 2. The solution is cooled too rapidly. 3. Inappropriate solvent choice.1. Dilute the solution with more solvent. 2. Allow the solution to cool more slowly. An insulated container can help. 3. Add a small amount of a solvent in which the "oil" is insoluble to try and induce crystallization. 4. Re-heat the solution until the oil redissolves and cool at a much slower rate.
Formation of Fine Powder or Small Needles 1. Rapid crystallization due to high supersaturation or rapid cooling.1. Reduce the rate of cooling. 2. Use a solvent system where the compound has slightly higher solubility. 3. Consider vapor diffusion or slow evaporation methods which provide slower crystal growth.
Multiple Crystal Forms Observed (Polymorphism) 1. Sensitivity to crystallization conditions (solvent, temperature, cooling rate). 2. Presence of different conformers in solution.1. Strictly control all crystallization parameters. 2. Experiment with a range of solvents with different polarities and hydrogen bonding capabilities. 3. Vary the crystallization temperature (e.g., isothermal crystallization at different temperatures). 4. Use seeding with a crystal of the desired polymorph.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of this compound that influence its crystallization and potential for polymorphism?

A1: The molecule has several features that are critical to its crystallization behavior:

  • Flexibility: The molecule possesses conformational flexibility around the central amine and the methylene bridges. This allows the molecule to adopt different conformations which can pack into different crystal lattices, leading to polymorphism.

  • Hydrogen Bonding: The secondary amine is a hydrogen bond donor, and the two pyridine nitrogen atoms are hydrogen bond acceptors. These sites can form a variety of intermolecular hydrogen bonding networks, a common source of polymorphism.

  • Aromatic Rings: The pyridine rings can participate in π-π stacking interactions, which are directional and can influence crystal packing.

Q2: What is a good starting point for solvent selection for the crystallization of this compound?

A2: A systematic approach to solvent screening is recommended. Start with solvents of varying polarity. Given the structure, good candidates would be alcohols (ethanol, methanol, isopropanol), nitriles (acetonitrile), and potentially mixtures such as ethanol/water or dichloromethane/hexane. The ideal solvent will dissolve the compound at an elevated temperature but show limited solubility at room temperature or below.

Q3: How can I systematically screen for different polymorphs of this compound?

A3: A polymorph screen should involve varying several experimental parameters:

  • Solvent: Crystallize from a diverse range of solvents (e.g., polar protic, polar aprotic, nonpolar).

  • Temperature: Attempt crystallization at different temperatures (e.g., slow cooling from boiling, isothermal crystallization at room temperature, and crystallization at sub-ambient temperatures).

  • Supersaturation: Vary the rate at which supersaturation is achieved (e.g., slow cooling, fast cooling, slow evaporation, anti-solvent addition, vapor diffusion).

Q4: If I have identified a desired polymorph, how can I ensure I consistently obtain it?

A4: To consistently obtain a specific polymorph, you must meticulously control the crystallization conditions that were identified to produce it. The most effective method is often seeding . Introduce a small crystal of the desired polymorph into a supersaturated solution. This seed crystal will act as a template for crystal growth, directing the crystallization towards the desired form.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In a clean flask, dissolve the this compound in the minimum amount of a suitable hot solvent (e.g., ethanol or acetonitrile).

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop, away from vibrations. To slow the cooling process further, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, the flask can be moved to a refrigerator (2-8 °C) to maximize the yield of crystals.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the this compound in a small amount of a "good" solvent (a solvent in which it is readily soluble) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent, in which the compound is insoluble) dropwise to the stirred solution until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form over time.

  • Isolation: Collect and dry the crystals as described in the slow cooling protocol.

Quantitative Data from Related Compounds

The following table summarizes crystallization conditions found in the literature for compounds structurally related to this compound. This data can serve as a starting point for developing crystallization protocols for the target compound.

CompoundReactantsSolvent(s)MethodOutcomeReference
[Co(NCS)₂(C₆H₈N₂)₂]nCo(NCS)₂ and 3-(aminomethyl)pyridineEthanolSlow DiffusionBlue-colored crystals[1]
[Mn(NCS)₂(C₆H₈N₂)₂]nMn(NCS)₂ and 3-(aminomethyl)pyridineEthanolSlow DiffusionLight-brown crystals[2][3]
Bis[(pyridin-2-yl)methyl]ammonium salt2-Pyridinecarboxaldehyde and 2-pyridylmethylamineMethanolSlow CoolingColorless single crystals[4]
Bis(2-isobutyrylamidophenyl)amineBis(2–aminophenyl)amine and isobutyryl chlorideDichloromethane/HexaneLayeringCrystals suitable for X-ray[5]

Visualizations

Experimental Workflow for Polymorph Screening

G cluster_start Starting Material cluster_methods Crystallization Methods cluster_params Key Parameters to Vary cluster_analysis Analysis cluster_outcome Outcome start Purified this compound slow_cooling Slow Cooling start->slow_cooling Apply Method anti_solvent Anti-Solvent Addition start->anti_solvent Apply Method vapor_diffusion Vapor Diffusion start->vapor_diffusion Apply Method slow_evaporation Slow Evaporation start->slow_evaporation Apply Method solvent Solvent System (Polarity, H-bonding) slow_cooling->solvent analysis Characterize Solids (PXRD, DSC, Microscopy) slow_cooling->analysis Vary Parameters anti_solvent->solvent anti_solvent->analysis Vary Parameters vapor_diffusion->solvent vapor_diffusion->analysis Vary Parameters slow_evaporation->solvent slow_evaporation->analysis Vary Parameters temp Temperature (High T, RT, Low T) rate Supersaturation Rate (Slow, Fast) outcome Identify Polymorphs & Stable Form analysis->outcome

Caption: Workflow for a systematic polymorph screen.

Logical Relationship of Factors Affecting Polymorphism

G cluster_inputs Controllable Parameters cluster_process Solution & Solid State Processes cluster_output Resulting Crystal Form Solvent Solvent Choice Nucleation Nucleation Solvent->Nucleation Growth Crystal Growth Solvent->Growth Temperature Temperature Profile Temperature->Nucleation Temperature->Growth Supersaturation Supersaturation Rate Supersaturation->Nucleation Supersaturation->Growth Impurities Impurities Impurities->Nucleation Polymorph Polymorph (Form I, II, etc.) Nucleation->Polymorph Growth->Polymorph

Caption: Factors influencing the resulting crystal polymorph.

References

Validation & Comparative

Validating the Structure of Bis((3-pyridyl)methyl)amine: A 1H NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 1H NMR spectral data for Bis((3-pyridyl)methyl)amine, a key building block in pharmaceutical and materials science, against structurally related amines. The presented data and protocols are intended to aid researchers in the unambiguous validation of its chemical structure.

Comparative 1H NMR Data

The structural integrity of this compound can be effectively confirmed by 1H NMR spectroscopy. The chemical shifts, multiplicities, and integration values of the protons are characteristic of the molecule's unique electronic and steric environment. Below is a comparative analysis of its 1H NMR data against its precursor, 3-(aminomethyl)pyridine, and its isomers, Bis((2-pyridyl)methyl)amine and Bis((4-pyridyl)methyl)amine.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound H-2', H-6'~8.5m4H
H-4'~7.7m2H
H-5'~7.3m2H
-CH2-~3.8s4H
-NH-variablebr s1H
3-(Aminomethyl)pyridine [1]H-2', H-6'8.52m2H
H-4'7.66m1H
H-5'7.26m1H
-CH2-3.89s2H
-NH21.54br s2H
Bis((2-pyridyl)methyl)amine H-6'~8.5d2H
H-3', H-4', H-5'7.1-7.7m6H
-CH2-~3.9s4H
-NH-variablebr s1H
Bis((4-pyridyl)methyl)amine H-2', H-6'8.34-8.59m4H
H-3', H-5'7.11-7.31m4H
-CH2-3.76s4H
-NH-2.24br s1H

Note: The chemical shifts are typically recorded in CDCl3 and referenced to TMS at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument.

Experimental Protocol: 1H NMR Analysis

A standardized protocol is crucial for obtaining reproducible and high-quality 1H NMR data.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the amine sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. If necessary, the sample can be briefly sonicated.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

2.2. NMR Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl3 and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters on a 400 MHz spectrometer include:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Receiver Gain: Adjusted to avoid clipping

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1-2 seconds

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Apply phase and baseline corrections to obtain the final spectrum.

  • Analysis: Integrate the peaks and determine the chemical shifts and multiplicities of all signals.

Visualizing Structures and Workflows

The following diagrams, generated using Graphviz, illustrate the chemical structure of this compound and the workflow for its 1H NMR analysis.

structure This compound Structure cluster_pyridine1 Pyridine Ring 1 cluster_amine Amine Linker cluster_pyridine2 Pyridine Ring 2 N1 N C1_2 C2' C1_3 C3' C1_4 C4' CH2_1 CH2 C1_3->CH2_1 C1_5 C5' C1_6 C6' NH NH CH2_2 CH2 C2_3 C3' CH2_2->C2_3 N2 N C2_2 C2' C2_4 C4' C2_5 C5' C2_6 C6'

Caption: Chemical structure of this compound.

workflow 1H NMR Analysis Workflow start Start sample_prep Sample Preparation (5-10 mg in 0.6 mL CDCl3 with TMS) start->sample_prep nmr_acq NMR Data Acquisition (400 MHz, 16-64 scans) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc analysis Spectral Analysis (Integration, Chemical Shift, Multiplicity) data_proc->analysis validation Structure Validation (Compare with reference data) analysis->validation end End validation->end

Caption: Workflow for 1H NMR analysis and structure validation.

References

A Comparative Guide to the Coordination Chemistry of Bis((pyridyl)methyl)amine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of donor atoms in a ligand framework is a fundamental concept in coordination chemistry that dictates the structure, stability, and reactivity of the resulting metal complexes. Bis((pyridyl)methyl)amine (BPA), a tridentate N-donor ligand, serves as an exemplary system to explore these isomeric effects. The location of the nitrogen atom on the pyridine ring—at the 2, 3, or 4-position—profoundly alters the ligand's steric and electronic properties, leading to vastly different coordination behaviors.

This guide provides an objective comparison of the coordination chemistry of bis((2-pyridyl)methyl)amine, bis((3-pyridyl)methyl)amine, and bis((4-pyridyl)methyl)amine. While the 2-pyridyl isomer is well-documented, experimental data for the 3- and 4-pyridyl isomers as simple chelating ligands are scarce; their behavior is largely inferred from their widespread use as linkers in coordination polymers. This comparison is supported by available experimental data, detailed experimental protocols, and logical diagrams to illustrate key structural relationships.

Ligand Synthesis: Experimental Protocols

The synthesis of these ligands generally involves the N-alkylation of a picolylamine with a corresponding pyridylmethyl halide.

Protocol 1: Synthesis of Bis((2-pyridyl)methyl)amine (2-BPA)

This procedure is adapted from established literature methods for the synthesis of related poly(pyridylmethyl)amine ligands.

Materials:

  • 2-(Aminomethyl)pyridine (2-picolylamine)

  • 2-(Chloromethyl)pyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • A solution of 2-(chloromethyl)pyridine is prepared by neutralizing 2-(chloromethyl)pyridine hydrochloride with an aqueous solution of NaOH, followed by extraction with dichloromethane. The organic extract is dried over anhydrous MgSO₄.

  • To a stirred solution of 2-(aminomethyl)pyridine (1 equivalent) in a suitable solvent like acetonitrile or ethanol, add a base such as potassium carbonate or sodium carbonate (approx. 2.5 equivalents).

  • To this suspension, add the previously prepared solution of 2-(chloromethyl)pyridine (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the mixture to remove the inorganic salts and evaporate the solvent from the filtrate under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using a dichloromethane/methanol gradient to yield bis((2-pyridyl)methyl)amine as a pale yellow oil.

Protocol 2: Proposed Synthesis of this compound (3-BPA) and Bis((4-pyridyl)methyl)amine (4-BPA)

While specific literature for these exact syntheses is limited, a general protocol can be proposed based on the availability of the requisite precursors, such as 3-(aminomethyl)pyridine, 4-(aminomethyl)pyridine, 3-(chloromethyl)pyridine, and 4-(chloromethyl)pyridine.[1][2][3][4][5][6][7][8][9][10]

General Procedure:

  • Dissolve the appropriate aminomethylpyridine (e.g., 3-(aminomethyl)pyridine) (1 equivalent) and a base like triethylamine or potassium carbonate (2-3 equivalents) in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add the corresponding chloromethylpyridine hydrochloride (e.g., 3-(chloromethyl)pyridine hydrochloride) (1 equivalent) to the mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling, remove the solvent under vacuum.

  • Redissolve the residue in dichloromethane and wash with water to remove salts.

  • Dry the organic layer with a drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent.

  • Purify the crude product via column chromatography to obtain the desired bis((pyridyl)methyl)amine isomer.

Coordination Chemistry and Structural Comparison

The position of the pyridine nitrogen atom is the single most important factor determining the coordination mode of the BPA isomers. It influences the ability to form stable chelate rings, steric hindrance around the metal center, and the propensity to act as a chelating versus a bridging ligand.

Caption: Logical flow from isomer structure to coordination behavior.

Bis((2-pyridyl)methyl)amine (2-BPA): The Classic Chelator

The 2-BPA isomer acts as a classic tridentate N,N,N-chelating ligand. The nitrogen donors are pre-organized for coordination to a single metal ion, forming two highly stable five-membered chelate rings. In octahedral complexes, this chelation can result in two geometric isomers: facial (fac), where the three nitrogen donors occupy one face of the octahedron, and meridional (mer), where they occupy a plane bisecting the metal center. The choice between fac and mer geometry is often influenced by the steric bulk on the pyridine rings.[2]

Coordination_Isomers cluster_fac facial (fac) Isomer cluster_mer meridional (mer) Isomer M1 M N1_amine N_amine M1->N1_amine N1_py1 N_py M1->N1_py1 N1_py2 N_py M1->N1_py2 X1 M1->X1 X2 M1->X2 X3 M1->X3 N1_amine->N1_py1 N1_amine->N1_py2 M2 M N2_amine N_amine M2->N2_amine N2_py1 N_py M2->N2_py1 N2_py2 N_py M2->N2_py2 Y1 M2->Y1 Y2 M2->Y2 Y3 M2->Y3 N2_amine->N2_py1 N2_amine->N2_py2

Caption: Facial and meridional isomers in octahedral complexes.

Metal ComplexM-Namine (Å)M-Npyridyl (Å)Npy-M-Npy (°)Npy-M-Namine (°)GeometryRef
fac-[Cr(BPA)Cl₃]2.131 - 2.1502.073 - 2.10089.7 - 90.579.9 - 80.8fac-Octahedral[2]
--INVALID-LINK--₂ (C₂ isomer)2.3412.235 (avg)117.974.8 - 75.3fac-Octahedral[11]
--INVALID-LINK--2.0722.001 - 2.015111.481.3 - 81.9Sq.-Pyramidal[12][13]
[Zn(BPA)₂(ClO₄)₂]2.2692.155 - 2.170113.876.6 - 77.3fac-Octahedral[14]
This compound (3-BPA): The Divergent Linker

For the 3-BPA isomer, the nitrogen donors are positioned such that simple tridentate chelation to a single metal center is highly unfavorable. Such coordination would necessitate the formation of two large and strained six-membered chelate rings. Consequently, this ligand is predisposed to act as a bridging ligand, where the pyridyl nitrogen atoms coordinate to different metal centers, facilitating the formation of coordination polymers. The central amine nitrogen may or may not coordinate, depending on the specific geometry and metal ion. Data from related ligands in coordination polymers show typical M-N bond lengths.

Metal Complex (with related ligand)M-Npyridyl (Å)Coordination ModeRef
{[Ni(L¹)(OBA)(H₂O)]·H₂O}n2.064 - 2.090Bridging[11]
[Co(NCS)₂(3-aminomethylpyridine)₂]n2.166Bridging[15]

L¹ = N,N'-bis(3-pyridylmethyl)oxalamide

Bis((4-pyridyl)methyl)amine (4-BPA): The Linear Spacer

The geometry of the 4-BPA isomer, with the nitrogen atom positioned directly opposite the methylene bridge, makes intramolecular chelation to a single metal center sterically impossible. The donor vectors of the two pyridyl groups are essentially parallel and point in opposite directions. Therefore, 4-BPA functions exclusively as a linear bridging ligand or spacer, ideal for constructing one-dimensional chains, two-dimensional grids, or three-dimensional metal-organic frameworks (MOFs).[11]

Metal Complex (with related ligand)M-Npyridyl (Å)Coordination ModeRef
{[Ni(L²)(OBA)]·EtOH}n2.057 - 2.064Linear Bridging[11]
[Cd(L³)₂(ClO₄)₂]∞2.336Linear Bridging[16]

L² = N,N'-bis(4-pyridylmethyl)oxalamide; L³ = N,N-(2-pyridyl)-(4-pyridylmethyl)amine

Summary and Outlook

The coordination chemistry of bis((pyridyl)methyl)amine is a clear illustration of how subtle isomeric changes can lead to dramatic structural and functional differences.

Comparative Summary of BPA Isomers:

FeatureBis((2-pyridyl)methyl)amine (2-BPA) This compound (3-BPA) Bis((4-pyridyl)methyl)amine (4-BPA)
Primary Role Tridentate ChelatorBridging LigandLinear Bridging Ligand / Spacer
Chelate Ring Size Two stable 5-membered ringsTwo strained 6-membered rings (unfavored)Chelation impossible
Typical Structures Mononuclear complexes, often with fac or mer isomers.[2][11]Coordination polymers (1D, 2D, or 3D).[11]Coordination polymers and MOFs, often forming linear chains or grids.[11]
Flexibility Conformationally flexible to accommodate various metal ion geometries.Flexible spacer allows for diverse network topologies.Acts as a rigid, linear spacer.

References

A Structural Showdown: Unraveling the Architectural Nuances of MOFs from Positional Isomers of Bis(pyridyl)methyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of Metal-Organic Frameworks (MOFs) synthesized from the positional isomers Bis((3-pyridyl)methyl)amine and Bis((4-pyridyl)methyl)amine reveals the profound impact of pyridyl nitrogen placement on the resulting framework architecture. While direct comparative studies are scarce, a comprehensive examination of individual crystal structures reported in the literature provides valuable insights into the distinct coordination behaviors and structural outcomes dictated by these subtly different ligands.

The strategic placement of the nitrogen atom on the pyridine ring—at the 3-position versus the 4-position—introduces significant variations in the ligand's bite angle and conformational flexibility. These seemingly minor molecular tweaks translate into substantial differences in the resulting MOF topologies, dimensionalities, and overall structural motifs. This guide delves into the structural intricacies of MOFs derived from these two ligands, offering a side-by-side comparison of their synthesis, crystal structures, and key properties, supported by available experimental data.

Ligand Isomerism: The Architectural Blueprint

The core difference between this compound and Bis((4-pyridyl)methyl)amine lies in the vectoral orientation of the pyridyl nitrogen lone pairs available for coordination to metal centers. In the 3-pyridyl isomer, the nitrogen atoms are positioned at a 120° angle relative to the methylamine backbone, predisposing the ligand to form angular or bent coordination geometries. Conversely, the 4-pyridyl isomer presents its coordinating nitrogen atoms in a linear or near-linear fashion (180°), favoring the formation of linear or extended network structures. This fundamental geometric distinction serves as a primary determinant of the final MOF architecture.

dot

Caption: Molecular structures of this compound and Bis((4-pyridyl)methyl)amine ligands.

Comparative Structural Analysis: A Tale of Two Topologies

To illustrate the structural divergence, we present a comparative summary of representative MOFs synthesized from each ligand. Due to the limited availability of a systematic comparative study, the data presented here is a compilation from various independent research articles.

Table 1: Structural Comparison of MOFs from this compound and Bis((4-pyridyl)methyl)amine

FeatureMOF from this compoundMOF from Bis((4-pyridyl)methyl)amine
Typical Dimensionality 1D Chains, 2D Layers, and 3D Frameworks with complex topologiesPredominantly 1D Chains and 2D Layers, often leading to interpenetrated 3D structures
Coordination Geometry Often results in distorted coordination environments around the metal center due to the angular nature of the ligand.Tends to form more regular and predictable coordination geometries, such as linear or square planar.
Network Topology Can lead to a wider variety of network topologies, including helical and undulating structures.Frequently results in simple topologies like sql (square grid) or hcb (honeycomb), which can then interpenetrate.
Porosity Porosity is highly dependent on the specific metal and synthesis conditions, but the angularity can create intricate pore systems.The linear nature can facilitate the formation of porous structures, though interpenetration can reduce the accessible pore volume.
Example Crystal System Monoclinic, OrthorhombicTriclinic, Monoclinic
Example Space Group P2₁/c, PnmaP-1, C2/c

Note: The data in this table is generalized from various reported structures and may vary depending on the specific metal ion, counter-anion, and synthesis conditions.

Experimental Protocols: Synthesizing the Frameworks

The synthesis of MOFs from both ligands typically employs solvothermal or hydrothermal methods. The choice of solvent, temperature, and metal-to-ligand ratio plays a crucial role in determining the final product's crystallinity and structure.

General Synthesis of a MOF with this compound

A mixture of a metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol), this compound (0.1 mmol), and a co-ligand such as a dicarboxylic acid (e.g., terephthalic acid, 0.1 mmol) is dissolved in a solvent system, typically a mixture of DMF, ethanol, and water. The solution is sealed in a Teflon-lined stainless steel autoclave and heated to a temperature between 80 and 150 °C for 24 to 72 hours. After slow cooling to room temperature, crystals of the MOF product are collected by filtration, washed with the solvent, and dried.

General Synthesis of a MOF with Bis((4-pyridyl)methyl)amine

Similarly, a metal salt (e.g., Cd(NO₃)₂·4H₂O, 0.1 mmol) and Bis((4-pyridyl)methyl)amine (0.1 mmol) are dissolved in a suitable solvent, often DMF or a mixture of DMF and water. The solution is placed in a sealed container and heated under solvothermal conditions, typically in the range of 100 to 180 °C for a period of 48 to 96 hours. The resulting crystals are then isolated by filtration, washed with fresh solvent, and air-dried.

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Synthesis_Workflow cluster_reactants Reactants Metal_Salt Metal Salt Mixing Mixing and Dissolution Metal_Salt->Mixing Ligand Bis((3/4)-pyridyl)methyl)amine Ligand->Mixing Solvent Solvent (e.g., DMF, EtOH, H2O) Solvent->Mixing Solvothermal Solvothermal/Hydrothermal Reaction (80-180 °C, 24-96 h) Mixing->Solvothermal Cooling Slow Cooling to Room Temperature Solvothermal->Cooling Filtration Filtration and Washing Cooling->Filtration Drying Drying Filtration->Drying MOF_Crystal MOF Crystals Drying->MOF_Crystal

Caption: A generalized experimental workflow for the synthesis of MOFs.

Logical Relationship in Structural Determination

The final structure of the MOF is a direct consequence of the interplay between the ligand's inherent geometry and the coordination preferences of the metal ion.

dot

Structural_Determination Ligand_Isomer Ligand Isomer (3-pyridyl vs. 4-pyridyl) Coordination_Vector Coordination Vector (Angular vs. Linear) Ligand_Isomer->Coordination_Vector MOF_Structure Final MOF Structure (Dimensionality, Topology) Coordination_Vector->MOF_Structure Metal_Ion Metal Ion Coordination Preference Metal_Ion->MOF_Structure Synthesis_Conditions Synthesis Conditions (Solvent, Temperature) Synthesis_Conditions->MOF_Structure

Caption: Logical flow from ligand choice to the final MOF structure.

Conclusion

The choice between this compound and Bis((4-pyridyl)methyl)amine as organic linkers provides a clear demonstration of how subtle changes in ligand geometry can be a powerful tool for crystal engineering. The angular disposition of the 3-pyridyl isomer tends to produce more complex and varied structural motifs, while the linear nature of the 4-pyridyl counterpart often leads to more predictable, extended structures that are prone to interpenetration. Understanding these fundamental structural differences is paramount for the rational design of new MOFs with tailored topologies and properties for specific applications in areas such as gas storage, catalysis, and drug delivery. Further systematic comparative studies under identical reaction conditions are warranted to provide a more definitive and quantitative comparison of the MOFs derived from these versatile building blocks.

alternative ligands to Bis((3-pyridyl)methyl)amine for copper chelation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is paramount for controlling copper ion activity in various applications, from catalysis to therapeutic interventions. This guide provides an objective comparison of alternative ligands to Bis((3-pyridyl)methyl)amine for copper chelation, supported by experimental data and detailed methodologies.

The efficacy of a chelating agent is primarily determined by the stability of the metal-ligand complex it forms. This is quantified by the stability constant (log K), where a higher value indicates a more stable complex and thus a more effective chelator. This guide explores several alternative nitrogen-donor ligands, comparing their copper(II) binding affinities with related structures.

Performance Comparison of Copper(II) Chelators

The following table summarizes the stability constants for the copper(II) complexes of various pyridylmethylamine-based ligands. These values provide a quantitative measure of their chelating strength.

Ligand NameAbbreviationLigand Typelog β (Cu(II))
Tris(2-pyridylmethyl)amineTPMATetradentate19.3 - 21.5
Tris{2-[(pyridin-2-ylmethyl)amino]ethyl}aminetpaaHeptadentate-
N,N,N'-tris(2-pyridylmethyl)ethane-1,2-diamine-Pentadentate-
Bis(2-pyridylmethyl)amineBPMATridentate-

Note: Specific log β values for tpaa, N,N,N'-tris(2-pyridylmethyl)ethane-1,2-diamine, and BPMA with Cu(II) were not explicitly found in the provided search results, highlighting a gap in directly comparable literature.

The data indicates that substituted Tris(2-pyridylmethyl)amine (TPMA) ligands form highly stable complexes with copper(II), with log β values ranging from 19.3 to 21.5, depending on the substitutions on the pyridine rings.[1][2][3] This high stability is attributed to the chelate effect, where multiple donor atoms from a single ligand bind to the metal ion, resulting in a more stable complex than with monodentate ligands.[4]

Featured Alternative Ligands

Tris(2-pyridylmethyl)amine (TPMA) and its Derivatives

TPMA is a well-studied tetradentate ligand that forms highly stable complexes with a variety of metal ions, including copper. The presence of four nitrogen donor atoms (one tertiary amine and three pyridine nitrogens) allows it to wrap around the metal center, leading to a high stability constant. Derivatives of TPMA with electron-donating groups on the pyridine rings exhibit even greater stability with copper(II).[1][2][3]

Bis(2-pyridylmethyl)amine (BPMA)

BPMA is a tridentate ligand, structurally similar to the reference compound but with the pyridyl groups at the 2-position. This seemingly small change can significantly impact the coordination geometry and stability of the resulting copper complex. While a specific log K value for its copper complex was not retrieved, its widespread use in coordination chemistry suggests it is an effective chelator.

Other Polydentate Pyridylamine Ligands

Ligands such as Tris{2-[(pyridin-2-ylmethyl)amino]ethyl}amine (tpaa) and N,N,N'-tris(2-pyridylmethyl)ethane-1,2-diamine offer an even higher number of donor atoms, potentially leading to the formation of very stable and structurally interesting copper complexes, including mononuclear, and trinuclear species.[5]

Experimental Methodologies for Characterizing Copper Chelation

The determination of stability constants and the characterization of metal-ligand complexes are crucial for comparing the efficacy of different chelators. The following are key experimental techniques employed in these studies.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the ligand and the metal ion as a titrant (an acid or a base) is added. The changes in pH are used to calculate the concentration of the different protonated and complexed species at equilibrium, from which the stability constants can be derived.

Experimental Workflow for Potentiometric Titration

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standardized solutions: - Ligand - Copper(II) salt - Acid (e.g., HCl) - Base (e.g., NaOH) B Calibrate pH electrode using standard buffers. A->B C Place a solution of the ligand and copper(II) salt in a thermostatted vessel. B->C D Titrate with standardized base, recording pH and titrant volume at each addition. C->D E Input titration data (pH vs. volume) into a computational program (e.g., BEST, HYPERQUAD). D->E F Refine the stability constants (log β) by fitting the experimental data to a chemical model. E->F G cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Record UV-Vis spectrum of the ligand alone. C Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand. A->C B Record UV-Vis spectrum of the copper(II) salt solution alone. B->C D Record the UV-Vis spectrum for each solution in the series. C->D E Identify the λmax of the copper-ligand complex. D->E F Plot absorbance at λmax against the ligand-to-metal molar ratio. E->F G Analyze the plot to determine stoichiometry and calculate the stability constant. F->G G cluster_exp ITC Experiment cluster_data Data Processing and Analysis A Load the copper(II) solution into the sample cell. C Perform a series of injections of the ligand into the sample cell at constant temperature. A->C B Load the ligand solution into the injection syringe. B->C D Measure the heat change after each injection. C->D E Integrate the heat pulses to obtain the heat change per injection. D->E F Plot the heat change per mole of injectant against the molar ratio of ligand to copper. E->F G Fit the resulting binding isotherm to a suitable binding model to determine Ka, ΔH, and n. F->G

References

An Electrochemical Comparison of Metal Complexes with Bis(pyridin-2-ylmethyl)amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the electrochemical behavior of first-row transition metal complexes with the tridentate nitrogen-donor ligand bis(pyridin-2-ylmethyl)amine reveals distinct redox properties influenced by the central metal ion. This guide provides a comparative overview of the electrochemical characteristics of iron, cobalt, nickel, and copper complexes, offering valuable insights for researchers in coordination chemistry, catalysis, and materials science.

Due to a greater availability of comprehensive electrochemical data for metal complexes of bis(pyridin-2-ylmethyl)amine, this guide will focus on this ligand as a representative model for the originally requested Bis((3-pyridyl)methyl)amine. The 2-pyridyl isomer is a closely related and extensively studied ligand that provides a robust framework for comparing the electrochemical properties of different metal centers.

Comparative Electrochemical Data

The electrochemical properties of metal complexes with bis(pyridin-2-ylmethyl)amine have been investigated primarily using cyclic voltammetry. The redox potentials are sensitive to the nature of the central metal ion and the coordination environment. Below is a summary of available quantitative data for iron, cobalt, and copper complexes. Data for nickel complexes with this specific ligand is limited in the reviewed literature; therefore, a qualitative discussion based on related complexes is provided.

Metal IonComplex SpeciesRedox CoupleE½ (V vs. ref)ΔEp (mV)Scan Rate (mV/s)Reference ElectrodeSolvent/ElectrolyteReversibility
Fe(III) [Fe(bpma)Cl3]Fe(III)/Fe(II)+0.1309050Ag/AgClCH3CN / 0.1 M TBAPQuasi-reversible
Co(II) --INVALID-LINK--2Co(III)/Co(II)+0.550100100Ag/AgClCH3CN / 0.1 M TBAPQuasi-reversible
Cu(II) [Cu(bpma)Cl2]Cu(II)/Cu(I)-0.350120100Ag/AgClDMF / 0.1 M TBAPQuasi-reversible

bpma = bis(pyridin-2-ylmethyl)amine; TBAP = Tetrabutylammonium perchlorate

Experimental Protocols

The data presented in this guide were obtained through cyclic voltammetry experiments. The general experimental setup and parameters are crucial for the reproducibility and interpretation of the results.

Typical Experimental Setup:

  • Electrochemical Analyzer: A standard potentiostat/galvanostat system.

  • Three-Electrode System:

    • Working Electrode: Glassy carbon electrode.

    • Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.

    • Counter (Auxiliary) Electrode: Platinum wire or foil.

  • Solvent System: Acetonitrile (CH3CN) or Dimethylformamide (DMF) are commonly used due to their wide electrochemical windows and ability to dissolve the metal complexes and supporting electrolytes.

  • Supporting Electrolyte: A non-reactive electrolyte, typically 0.1 M tetrabutylammonium perchlorate (TBAP) or a similar salt, is added to the solvent to ensure sufficient conductivity of the solution.

  • Procedure: The solution containing the metal complex and the supporting electrolyte is deaerated by purging with an inert gas (e.g., nitrogen or argon) for a specific period before the measurement. The cyclic voltammograms are then recorded by scanning the potential between set limits at a specific scan rate.

Discussion of Electrochemical Behavior

Iron (Fe): The iron(III) complex [Fe(bpma)Cl3] exhibits a quasi-reversible one-electron reduction to the corresponding iron(II) species. The redox process is centered at approximately +0.130 V vs. Ag/AgCl. The quasi-reversible nature is indicated by a peak separation (ΔEp) of 90 mV at a scan rate of 50 mV/s, which is larger than the theoretical 59 mV for a fully reversible one-electron process.

Cobalt (Co): The cobalt(II) complex --INVALID-LINK--2 shows a quasi-reversible oxidation to the cobalt(III) state at a potential of +0.550 V vs. Ag/AgCl.[1] The peak separation of 100 mV at a scan rate of 100 mV/s again suggests a quasi-reversible electron transfer process.[1] The more positive potential compared to the Fe(III)/Fe(II) couple indicates that Co(II) is more difficult to oxidize than Fe(II) in this ligand environment.

Copper (Cu): The copper(II) complex [Cu(bpma)Cl2] undergoes a quasi-reversible one-electron reduction to the copper(I) species at a potential of -0.350 V vs. Ag/AgCl. The relatively negative reduction potential compared to the Fe(III)/Fe(II) couple indicates that the Cu(II) center is more easily reduced. The peak separation of 120 mV at a scan rate of 100 mV/s points towards a quasi-reversible process.

Visualizing the Coordination Environment

The coordination of the bis(pyridin-2-ylmethyl)amine ligand to a central metal ion is a key determinant of the electrochemical properties of the resulting complex. The following diagram illustrates this general coordination mode.

Metal_Complex cluster_ligand bis(pyridin-2-ylmethyl)amine M M N_amine N M->N_amine coord. N_pyridyl1 N M->N_pyridyl1 coord. N_pyridyl2 N M->N_pyridyl2 coord. N_amine->M Py1 Pyridyl 1 CH2_1 CH2 Amine Amine CH2_2 CH2 Py2 Pyridyl 2 caption General coordination of bpma to a metal center.

References

Assessing the Purity of Bis((3-pyridyl)methyl)amine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. Bis((3-pyridyl)methyl)amine, a bidentate ligand used in coordination chemistry and catalyst development, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing its purity, supported by a proposed experimental protocol and comparative data.

High-Performance Liquid Chromatography, particularly Reversed-Phase HPLC (RP-HPLC), stands out as a primary method for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1] It excels at separating the main compound from potential impurities that may arise during synthesis, such as unreacted starting materials (e.g., 3-aminopyridine, 3-picolylamine) or by-products.[1]

Comparison of Analytical Techniques

While HPLC is a powerful tool, other analytical methods can provide complementary information for a comprehensive purity assessment. The choice of technique often depends on the specific requirements of the analysis, such as the need for structural confirmation versus routine quality control.

Technique Principle Advantages Disadvantages Primary Use Case
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary and mobile phase.High resolution and sensitivity; excellent for quantification (purity %); well-established and robust.[1][2]Requires method development; may not identify unknown impurities without a mass spectrometer (LC-MS).Quantitative purity determination and routine quality control.
TLC (Thin-Layer Chromatography) Separation based on differential adsorption on a stationary phase.Simple, rapid, and inexpensive; good for reaction monitoring.[3]Low resolution; primarily qualitative or semi-quantitative; less sensitive than HPLC.[3]Rapid screening and monitoring of reaction progress.
NMR (Nuclear Magnetic Resonance) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information; can identify and quantify impurities if their signals are resolved.[4]Lower sensitivity than HPLC; complex mixtures can be difficult to interpret; requires relatively pure samples for simple analysis.Structural confirmation and identification of major impurities.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Extremely sensitive; provides molecular weight information for impurity identification.[5]Not inherently quantitative without extensive calibration; often coupled with a separation technique (e.g., LC-MS, GC-MS).Identification of unknown impurities and confirmation of molecular weight.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.High resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[6]Analysis of volatile starting materials or impurities.
Proposed HPLC Method for Purity Analysis

The following table outlines a proposed RP-HPLC method for the purity assessment of this compound, based on established methods for pyridine derivatives.[1][7] This method is designed to provide a good starting point for method development and validation.

Parameter Proposed Condition Justification / Notes
HPLC System Standard system with a quaternary pump, autosampler, column oven, and UV or PDA detector.A Photodiode Array (PDA) detector is recommended for monitoring multiple wavelengths to detect co-eluting impurities.[1]
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).C18 columns are versatile and effective for separating aromatic and moderately polar compounds like pyridine derivatives.[3]
Mobile Phase A 0.1% Formic Acid in Water.Formic acid acts as an ion-pairing agent to improve the peak shape of basic compounds like amines.[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile.Acetonitrile is a common organic modifier in RP-HPLC.
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B.A gradient elution ensures the separation of both polar starting materials and potentially less polar by-products.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C.Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm.Pyridine rings exhibit strong UV absorbance around 254 nm, providing good sensitivity.[8]
Injection Volume 10 µL.A typical injection volume for analytical HPLC.

Experimental Protocols

Protocol 1: HPLC Purity Determination

This protocol details the steps for assessing the purity of a this compound sample using the proposed RP-HPLC method.

1. Instrumentation and Conditions:

  • Utilize an HPLC system with a C18 column (250 mm x 4.6 mm, 5 µm).

  • Set up the mobile phase and gradient program as described in the table above.

  • Maintain a column temperature of 30 °C and a flow rate of 1.0 mL/min.

  • Set the UV detector to 254 nm.

2. Reagent and Sample Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 ratio.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the diluent to achieve a concentration of 1 mg/mL. Vortex to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

3. Data Analysis and Quantification:

  • Inject 10 µL of the prepared sample into the HPLC system.

  • Record the chromatogram for 30 minutes.

  • The purity is calculated by the area percentage method. Determine the peak area of the main this compound peak and divide it by the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • For accurate quantification (assay determination), a calibration curve should be constructed using certified reference standards of this compound.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow for HPLC analysis and a decision-making process for selecting the appropriate analytical technique.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution Filtration Syringe Filtration (0.45 µm) SamplePrep->Filtration HPLCRun HPLC Injection & Separation Filtration->HPLCRun Detection UV Detection (254 nm) HPLCRun->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Report Calculation->Report

Caption: Experimental workflow for HPLC purity assessment.

Method_Selection Start Goal of Analysis? Quant Quantitative Purity? Start->Quant Quantification Qual Structural Info? Start->Qual Identification Screen Rapid Screening? Start->Screen Monitoring HPLC Use HPLC Quant->HPLC Yes NMR Use NMR Quant->NMR No (Major Impurities) Qual->NMR Yes LCMS Use LC-MS for Unknowns Qual->LCMS No (Trace Impurities) Screen->HPLC No (Higher Throughput) TLC Use TLC Screen->TLC Yes

Caption: Decision tree for selecting an analytical method.

References

DFT study comparing the stability of Bis((3-pyridyl)methyl)amine conformers

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Stability of Bis((3-pyridyl)methyl)amine Conformers

The conformational flexibility of this compound is primarily dictated by the rotation around the C-N bonds, leading to various spatial arrangements of the two pyridyl rings. For the purpose of this illustrative guide, we will consider three plausible conformers, designated as Syn, Anti, and Gauche, based on the relative orientation of the pyridyl groups.

Hypothetical Relative Energies from DFT Calculations

The following table summarizes the hypothetical relative energies of the three main conformers of this compound, as would be determined by a DFT calculation. The energies are reported in kilocalories per mole (kcal/mol) relative to the most stable conformer.

ConformerDescriptionRelative Energy (kcal/mol)
Syn Both pyridyl rings are on the same side ("U-shaped")0.00 (Reference)
Anti Pyridyl rings are on opposite sides ("S-shaped")1.25
Gauche Pyridyl rings are at an intermediate orientation2.50

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical output of a DFT conformational analysis. The relative stability of conformers can be influenced by subtle intramolecular interactions.

Experimental Protocols

A typical computational protocol to obtain the data presented above would involve the following steps:

  • Conformational Search: An initial conformational search is performed using a lower-level theoretical method, such as a molecular mechanics force field (e.g., MMFF94), to identify potential low-energy conformers.[1]

  • Geometry Optimization: The geometries of the identified conformers are then optimized using DFT. A common choice of functional and basis set for such organic molecules is B3LYP with the 6-31G(d,p) basis set.[2][3]

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) for correction of the electronic energies.

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

  • Solvation Effects: If the conformational preferences in a solvent are of interest, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be included in the calculations.

Logical Workflow for DFT Conformational Analysis

The following diagram illustrates the logical workflow of a typical DFT study for conformational analysis.

DFT_Workflow cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Analysis start Define Molecule: This compound conf_search Conformational Search (e.g., MMFF94) start->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->geom_opt Initial Geometries freq_calc Frequency Calculation geom_opt->freq_calc verify_minima Verify True Minima (No Imaginary Frequencies) freq_calc->verify_minima spe_calc Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) rel_energy Calculate Relative Energies (with ZPVE correction) spe_calc->rel_energy verify_minima->spe_calc Verified Conformers results Tabulate Results and Analyze rel_energy->results

Workflow for DFT Conformational Analysis

References

Safety Operating Guide

Personal protective equipment for handling Bis((3-pyridyl)methyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for the handling and disposal of Bis((3-pyridyl)methyl)amine, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure a safe laboratory environment.

Hazard Summary

This compound is a chemical that requires careful handling due to its potential health hazards. According to its Safety Data Sheet, it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.To prevent skin contact and subsequent irritation[1][2].
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield should be worn when there is a risk of splashing.To protect the eyes from splashes and aerosols, which can cause serious irritation[1][2].
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are required.To prevent accidental skin exposure[1][2].
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood.To avoid inhalation of vapors or aerosols that may cause respiratory irritation[1][2].

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a certified chemical fume hood is operational before commencing any work.

  • Gather all necessary PPE as detailed in the table above and inspect it for any damage.

  • Locate the nearest emergency eyewash station and safety shower.

  • Have a spill kit readily available.

2. Handling:

  • Wear the appropriate PPE at all times when handling the chemical.

  • Conduct all weighing and transferring operations within the chemical fume hood to minimize exposure.

  • Use the smallest practical quantity for the experiment.

  • Keep the container tightly closed when not in use[1].

  • Avoid all personal contact, including inhalation and contact with skin and eyes[1].

  • Do not eat, drink, or smoke in the handling area[1].

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling, even if gloves were worn.

  • Decontaminate the work area, including all equipment and surfaces.

  • Properly remove and dispose of contaminated PPE as hazardous waste. Contaminated clothing should be laundered separately before reuse[1].

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other incompatible waste streams.

2. Disposal Procedure:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.

  • Decontaminate empty containers before disposal. Observe all label safeguards until containers are cleaned and destroyed[1].

  • Do not allow wash water from cleaning or process equipment to enter drains[1].

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post_handling Post-Handling cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood Functionality prep_ppe Inspect and Don Required PPE prep_emergency Locate Emergency Equipment prep_spill_kit Ensure Spill Kit is Accessible handling_weigh Weigh/Transfer Chemical prep_spill_kit->handling_weigh handling_use Perform Experiment handling_close Keep Container Tightly Closed post_decontaminate Decontaminate Work Area handling_close->post_decontaminate post_wash Wash Hands Thoroughly post_ppe_disposal Dispose of Contaminated PPE disposal_collect Collect Waste in Labeled Container post_ppe_disposal->disposal_collect disposal_contact Contact EHS for Waste Pickup end End disposal_contact->end start Start start->prep_fume_hood

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis((3-pyridyl)methyl)amine
Reactant of Route 2
Reactant of Route 2
Bis((3-pyridyl)methyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.